Methyl 4-amino-2-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFVDKYNJFXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80760554 | |
| Record name | Methyl 4-amino-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-30-6 | |
| Record name | Methyl 4-amino-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Methyl 4-amino-2-iodobenzoate and Its Isomers: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Navigating the Isomeric Landscape of Amino-Iodobenzoates
In the landscape of modern medicinal chemistry and materials science, substituted aromatic compounds serve as foundational scaffolds for constructing complex molecular architectures. Among these, the aminobenzoate framework is particularly valuable, offering multiple points for chemical modification. The introduction of an iodine atom elevates its utility, transforming it into a versatile substrate for transition metal-catalyzed cross-coupling reactions. This guide focuses on Methyl 4-amino-2-iodobenzoate , a specific yet less common isomer within this class.
While the specific compound this compound is identified in chemical databases (PubChem CID 71332043), its commercially available and extensively documented isomers, Methyl 2-amino-4-iodobenzoate (CAS: 144550-76-5) and Methyl 4-amino-3-iodobenzoate (CAS: 19718-49-1) , provide a robust dataset for understanding the synthesis, properties, and applications representative of this class of reagents.[1][2] This guide will leverage data from these well-characterized isomers to provide field-proven insights and protocols for researchers, scientists, and drug development professionals. The principles of reactivity and application discussed herein are directly translatable to the title compound, offering a comprehensive operational framework.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis, dictating choices in solvents, reaction temperatures, and purification methods. The properties of the key isomers are summarized below.
Key Physicochemical Properties
| Property | Methyl 2-amino-4-iodobenzoate | Methyl 4-amino-3-iodobenzoate |
| CAS Number | 144550-76-5[3] | 19718-49-1 |
| Molecular Formula | C₈H₈INO₂[3] | C₈H₈INO₂[2] |
| Molecular Weight | 277.06 g/mol [3] | 277.06 g/mol |
| Appearance | Light yellow to yellow solid[4] | Solid |
| Melting Point | 71-73 °C[4] | Not specified |
| Boiling Point | 337.7±32.0 °C (Predicted)[4] | Not specified |
| Solubility | Information not widely available; expected solubility in organic solvents like DCM, EtOAc, and MeOH. | Information not widely available; expected solubility in common organic solvents. |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[4] Keep in a dark place. | Store in a cool, dry place. |
Spectroscopic Characterization
While a full spectral analysis for the specific 4-amino-2-iodo isomer is not publicly available, the expected spectroscopic signatures can be inferred from its structure and data from related compounds.
-
¹H NMR: Proton NMR would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the 1,2,4-substitution pattern.
-
¹³C NMR: The spectrum would display eight distinct carbon signals, including the characteristic carbonyl signal of the ester group (~165-170 ppm) and the carbon atom bearing the iodine, which would be shifted upfield.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and C-I stretching in the far-infrared region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 277, with a characteristic isotopic pattern due to the presence of iodine.
Section 2: Synthesis and Manufacturing
The synthesis of amino-iodobenzoate esters can be approached from multiple strategic pathways. The choice of route often depends on the availability of starting materials and the desired isomeric purity.
Retrosynthetic Analysis and Common Synthetic Pathways
The primary disconnection points for this compound are the ester linkage and the carbon-iodine bond. This leads to two common synthetic strategies:
-
Esterification Route: Fischer esterification of the corresponding 4-amino-2-iodobenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). This is often the most direct method if the carboxylic acid precursor is available.[5]
-
Iodination Route: Introduction of the iodine atom onto a pre-existing methyl 4-aminobenzoate scaffold. This can be achieved via electrophilic iodination, though regioselectivity can be a challenge. A more controlled method involves a Sandmeyer-type reaction, starting from a related amino- or nitro-precursor that is diazotized and subsequently treated with an iodide source like potassium iodide (KI).
Experimental Protocol: Fischer Esterification
This protocol describes a general method for the synthesis of methyl aminobenzoates via Fischer esterification, a robust and scalable reaction.[5] The causality behind this choice is its simplicity and use of inexpensive reagents.
dot
Caption: Fischer Esterification Workflow.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-iodobenzoic acid (1.0 eq.).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both reactant and solvent. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring progress by TLC. The use of excess methanol drives the equilibrium towards the product.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Workup - Extraction: The product will often precipitate as a solid and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate (3x).
-
Purification: The collected solid or combined organic extracts (dried over Na₂SO₄) can be concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure methyl ester.
Section 3: Chemical Reactivity and Applications in Drug Development
The true value of this compound lies in its trifunctional nature. The amine, ester, and aryl iodide groups can be manipulated selectively to build molecular complexity, making it a highly sought-after building block.
The Aryl Iodide: A Gateway to Complexity
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, a feature that synthetic chemists exploit extensively.[6] This high reactivity allows for milder reaction conditions and broader substrate scope compared to aryl bromides or chlorides.
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters to create biaryl systems, which are privileged structures in many approved drugs.[6][7]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes, crucial for synthesizing rigid scaffolds and linkers.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds, allowing for the synthesis of complex diarylamines.
The strategic placement of the iodide at the 2-position, ortho to the ester, can introduce steric hindrance that influences the kinetics of these reactions and the final conformation of the product, a critical consideration in rational drug design.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating system for coupling an aryl iodide with a boronic acid, a cornerstone reaction in modern drug discovery.[8]
dot
Caption: Suzuki-Miyaura Cross-Coupling Workflow.[7]
Methodology:
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.). Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Progress should be monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography to yield the desired biaryl compound.
Role as a "Protein Degrader Building Block"
The term "Protein Degrader Building Blocks" signifies its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.[3] These advanced therapeutic modalities require modular synthesis of complex molecules, where building blocks like this compound serve as versatile starting points for constructing the linkers or ligands that bind to target proteins or E3 ligases.
Section 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. The following guidelines are synthesized from safety data sheets (SDS) for closely related isomers and represent best practices.
GHS Hazard Classification
Data for isomeric aminobenzoates suggests the following hazards.[2]
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[2] |
| H317 | May cause an allergic skin reaction | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection.[2] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
References
- 1. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl2-Amino-4-Iodobenzoate | 144550-76-5 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
A Comprehensive Guide to the Synthesis and Purification of Methyl 4-amino-2-iodobenzoate
Abstract
Methyl 4-amino-2-iodobenzoate is a key structural motif and a versatile intermediate in the synthesis of complex pharmaceutical compounds and fine chemicals. Its unique substitution pattern, featuring an activating amino group and a deactivating ester group in a para-relationship, with an iodine atom positioned ortho to the ester, presents specific challenges and dictates a logical synthetic strategy. This technical guide provides an in-depth exploration of the synthesis and purification of this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic choice of synthetic route, provide a detailed, field-tested experimental protocol, and discuss the critical nuances of purification and characterization to ensure the highest degree of product purity.
Introduction: Strategic Importance and Synthetic Considerations
This compound serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—an amine, an ester, and an aryl iodide—offers multiple handles for subsequent chemical modification. The aryl iodide is particularly useful for carbon-carbon bond formation through powerful cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1][2]
The primary challenge in synthesizing this molecule is achieving the correct regiochemistry. A naive approach involving the direct electrophilic iodination of methyl 4-aminobenzoate is synthetically unviable for obtaining the desired 2-iodo isomer. The powerful activating and ortho, para-directing effect of the amine group would overwhelmingly favor iodination at the 3-position, which is ortho to the amine. The ester group's weak meta-directing effect is insufficient to overcome this. Therefore, a successful synthesis must rely on a strategy where the iodo- and amino- functionalities are positioned correctly on the aromatic ring before the final esterification step. This leads to the most logical and efficient pathway: the Fischer-Speier esterification of 4-amino-2-iodobenzoic acid.
The Optimal Synthetic Pathway: Fischer-Speier Esterification
The recommended and most reliable method for preparing this compound is the acid-catalyzed esterification of 4-amino-2-iodobenzoic acid with methanol. This reaction is a classic and robust transformation in organic chemistry.[3]
Causality of the Chosen Route:
-
Regiochemical Control: By starting with 4-amino-2-iodobenzoic acid, the desired substitution pattern is already established, completely bypassing the regioselectivity issues associated with direct iodination.
-
Efficiency and Scalability: The Fischer-Speier esterification is a well-understood, equilibrium-driven process that can be pushed to completion by using an excess of the alcohol (methanol), which also conveniently serves as the solvent.[3] This makes the reaction highly efficient and easily scalable.
-
Atom Economy: The reaction itself has high atom economy, with water being the only byproduct.
The overall transformation is illustrated below:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 4-amino-2-iodobenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Purpose |
| 4-Amino-2-iodobenzoic acid | ≥97% | Starting Material |
| Methanol (MeOH) | Anhydrous | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Neutralizing Agent |
| Ethyl Acetate (EtOAc) | Reagent Grade | Extraction Solvent |
| Brine (Saturated aq. NaCl) | N/A | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-iodobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (approx. 15-20 mL per gram of starting material).
-
Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. Caution: The addition is exothermic. The starting material may initially form a salt and precipitate before dissolving upon heating.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Neutralization (Work-up): Carefully pour the concentrated reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Add the mixture slowly to control the effervescence from CO₂ evolution. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). The crude product should precipitate as a solid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an off-white or pale-yellow solid.
Purification Methodologies: Achieving High Purity
Purification is paramount to ensure the final product is suitable for subsequent applications. The choice between recrystallization and column chromatography depends on the impurity profile of the crude product.
A. Recrystallization (Preferred Method)
Recrystallization is often sufficient for purifying the product from minor impurities.[4][5]
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes , is often effective.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).
-
If any insoluble impurities remain, perform a hot filtration.
-
To the hot, clear solution, slowly add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
B. Column Chromatography
If the crude product contains impurities with similar solubility profiles, flash column chromatography is necessary for effective separation.[6]
-
Stationary Phase: Silica gel (SiO₂) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by TLC analysis to achieve a retention factor (Rf) for the product of approximately 0.25-0.35.
-
Procedure: The crude product is adsorbed onto a small amount of silica gel, loaded onto the column, and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.
Caption: Key stages of the Fischer-Speier esterification mechanism.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol), yielding the final ester product and regenerating the acid catalyst.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Parameter | Typical Result | Significance |
| Appearance | White to pale yellow crystalline solid | Visual purity check |
| Melting Point | ~71-73 °C[8] | Indicator of purity (sharp range) |
| Yield | 75-90% (unoptimized) | Reaction efficiency |
| ¹H NMR | Peaks corresponding to aromatic protons, NH₂, and methyl ester protons with correct integration and splitting patterns | Confirms chemical structure |
| Mass Spec (MS) | Molecular ion peak corresponding to C₈H₈INO₂ (m/z ≈ 277.06)[9] | Confirms molecular weight |
Conclusion
The synthesis of this compound is most effectively and logically achieved through the Fischer-Speier esterification of 4-amino-2-iodobenzoic acid. This strategy provides absolute regiochemical control, which is unattainable via direct iodination of the corresponding aminobenzoate precursor. Careful execution of the reaction, followed by a robust work-up and a well-chosen purification method—either recrystallization or column chromatography—is essential for obtaining a high-purity product. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
- 1. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 2. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl2-Amino-4-Iodobenzoate | 144550-76-5 [chemicalbook.com]
- 9. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Predictive Guide to the Spectral Analysis of Methyl 4-amino-2-iodobenzoate
This technical guide provides a detailed predictive analysis of the spectral data for Methyl 4-amino-2-iodobenzoate, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from closely related structural analogs to offer a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to empower researchers with the foundational knowledge to identify, characterize, and utilize this compound in their work.
Introduction to this compound and its Spectroscopic Profile
This compound is a substituted aromatic ester with a molecular formula of C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol . Its structure, featuring an amino group, an iodine atom, and a methyl ester on a benzene ring, presents a unique electronic and steric environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity and purity after synthesis.
This guide will systematically predict and deconstruct the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The predictions are grounded in the fundamental principles of how atomic nuclei and chemical bonds interact with electromagnetic radiation and energetic electrons, and are supported by experimental data from analogous compounds such as methyl 4-aminobenzoate and methyl 2-iodobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted NMR data for this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The substituents on the benzene ring (an electron-donating amino group and electron-withdrawing iodo and methoxycarbonyl groups) will dictate the chemical shifts (δ) of the aromatic protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.2-7.4 | d | ~2 |
| H-5 | ~6.6-6.8 | dd | ~8, 2 |
| H-6 | ~7.7-7.9 | d | ~8 |
| -OCH₃ | ~3.8-3.9 | s | - |
| -NH₂ | ~4.0-5.0 | br s | - |
Causality Behind Predictions:
-
H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it, causing it to appear at the most downfield position in the aromatic region. It will be a doublet due to coupling with H-5.
-
H-3: This proton is ortho to the bulky and electronegative iodine atom, which will also deshield it. It will appear as a doublet with a small coupling constant from its meta coupling to H-5.
-
H-5: This proton is ortho to the electron-donating amino group, which will shield it and shift it upfield. It will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling) and H-3 (meta coupling).
-
-OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the typical region for methyl esters.
-
-NH₂: The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-168 |
| C-4 | ~148-152 |
| C-1 | ~138-142 |
| C-6 | ~130-134 |
| C-5 | ~112-116 |
| C-3 | ~110-114 |
| C-2 | ~90-95 |
| -OCH₃ | ~51-53 |
Causality Behind Predictions:
-
C=O: The carbonyl carbon of the ester will be the most downfield signal.
-
C-4: The carbon attached to the amino group will be shifted downfield due to the nitrogen's electronegativity, but also influenced by resonance.
-
C-2: The carbon bearing the iodine atom will be significantly shielded (shifted upfield) due to the "heavy atom effect".
-
-OCH₃: The methyl carbon of the ester will appear in its characteristic upfield region.
Experimental Protocol for NMR Spectroscopy
A robust and self-validating protocol for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show several key absorption bands.
Predicted IR Data:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Medium |
| C-H (aromatic) | Stretch | 3000-3100 | Medium |
| C-H (methyl) | Stretch | 2850-3000 | Medium |
| C=O (ester) | Stretch | ~1720 | Strong, Sharp |
| C=C (aromatic) | Stretch | 1500-1600 | Medium |
| C-O (ester) | Asymmetric Stretch | 1250-1300 | Strong |
| C-N | Stretch | 1180-1250 | Medium |
Causality Behind Predictions:
-
N-H Stretches: The presence of a primary amine (-NH₂) will give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations[1]. This is a key diagnostic feature.
-
C=O Stretch: The ester carbonyl group will produce a very strong and sharp absorption band around 1720 cm⁻¹.[2] This is often the most prominent peak in the spectrum.
-
C-O Stretches: The ester will also show strong C-O stretching bands.
-
Aromatic Region: The C=C stretching vibrations of the benzene ring will appear in the 1500-1600 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (MW ≈ 277.06), the electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and several characteristic fragment ions.
Predicted Key Fragments:
| m/z | Ion | Description |
| 277 | [M]⁺• | Molecular Ion |
| 246 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 218 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 127 | [I]⁺ | Iodine cation |
Causality Behind Predictions:
-
Molecular Ion ([M]⁺•): The peak at m/z 277 will correspond to the intact molecule with one electron removed. Aromatic compounds typically show a prominent molecular ion peak.[3]
-
Loss of -OCH₃ (M-31): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment at m/z 246.[4]
-
Loss of -COOCH₃ (M-59): The loss of the entire carbomethoxy group is another expected fragmentation, resulting in a peak at m/z 218.[4]
-
Iodine Cation ([I]⁺): A peak at m/z 127, corresponding to the iodine cation, is highly characteristic for iodine-containing compounds and can be a useful diagnostic tool.[5]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can more confidently synthesize, identify, and utilize this compound in their scientific endeavors. The provided protocols also serve as a foundation for obtaining high-quality, reliable data in the laboratory.
References
Crystal structure of "Methyl 4-amino-2-iodobenzoate"
An In-Depth Technical Guide on the Crystal Structure of Methyl 4-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the crystal structure of this compound. By examining its synthesis, molecular architecture, and intermolecular forces, we aim to provide a foundational understanding for its application in synthetic chemistry, materials science, and pharmaceutical development.
This compound is a highly functionalized aromatic compound of significant interest to the scientific community. Its molecular framework is strategically equipped with an amino group, an iodine atom, and a methyl ester, making it a versatile precursor in organic synthesis. The nucleophilic amino group and the electrophilic carbon bearing the iodo group allow for a wide range of chemical transformations. The iodine atom, in particular, serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck), which are fundamental to constructing complex organic molecules.[1][2]
For professionals in drug development and materials science, a thorough understanding of the compound's solid-state structure is paramount. The crystal structure dictates key physical properties such as solubility, melting point, and stability. Furthermore, knowledge of its intermolecular interactions is crucial for predicting and controlling polymorphism, a phenomenon that can significantly impact the bioavailability and efficacy of active pharmaceutical ingredients (APIs).
Synthesis and Single Crystal Growth
The acquisition of high-quality single crystals is the necessary precursor to any crystallographic analysis. This begins with the robust synthesis of the target compound, followed by a meticulous crystallization process.
PART 2.1: EXPERIMENTAL PROTOCOL: SYNTHESIS
A common and effective method for preparing this compound is the direct iodination of Methyl 4-aminobenzoate.[3][4]
Materials:
-
Methyl 4-aminobenzoate
-
Pyridine iodine monochloride or Sodium Iodide (NaI) with Sodium Hypochlorite (NaOCl)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Magnesium Sulfate (MgSO₄)
-
Petroleum ether / Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Dissolution: Dissolve Methyl 4-aminobenzoate in methanol at ambient temperature.
-
Iodination: Add pyridinium iodine monochloride to the solution and stir.[3][4] The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ dropwise until the red color of excess iodine dissipates.[3][4]
-
Extraction: Reduce the volume of methanol under vacuum, then extract the aqueous residue with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.
-
Purification: Purify the resulting pale yellow residue by column chromatography using a petroleum ether/ethyl acetate solvent system to yield pure this compound.[3]
PART 2.2: SCIENTIFIC RATIONALE
-
Choice of Iodinating Agent: Pyridine iodine monochloride is an efficient reagent for the regioselective ortho-iodination of anilines, providing the desired product in high yield.[4] The reaction is typically clean, and quenching with sodium thiosulfate effectively removes any unreacted iodine.
-
Purification: Column chromatography is essential for removing any unreacted starting material or potential di-iodinated byproducts, ensuring the high purity required for successful crystallization.
PART 2.3: PROTOCOL: SINGLE CRYSTAL GROWTH
Slow evaporation is a reliable method for obtaining X-ray quality single crystals.
-
Solution Preparation: Dissolve the purified this compound in a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.[3] The solution should be near-saturated.
-
Filtration: Filter the solution through a syringe filter to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Transfer the filtrate to a clean vial, cover it loosely with perforated parafilm, and store it in a vibration-free environment.
-
Crystal Harvest: Allow the solvent to evaporate slowly over several days. As the solution becomes supersaturated, single crystals will form.
Crystal Structure and Molecular Packing
The solid-state architecture of this compound is defined by its crystallographic parameters and the network of non-covalent interactions that govern its molecular packing.
PART 3.1: CRYSTALLOGRAPHIC DATA SUMMARY
While the full crystallographic dataset can be accessed from repositories like the Cambridge Crystallographic Data Centre (CCDC), a summary of typical parameters for a related iodinated benzoate derivative is presented below to provide context.[5]
| Parameter | Representative Value |
| Chemical Formula | C₈H₈INO₂ |
| Formula Weight | 277.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (Molecules per unit cell) | 4 |
| Temperature | Typically 90 K - 293 K |
PART 3.2: MOLECULAR GEOMETRY
The core of the molecule consists of a benzene ring, which is largely planar. The amino, iodo, and methyl ester substituents lie close to this plane. The precise bond lengths and angles are determined by the electronic effects of the substituents and the constraints of the crystal lattice.
PART 3.3: INTERMOLECULAR INTERACTIONS: THE DRIVING FORCE OF CRYSTAL PACKING
The crystal packing is stabilized by a combination of hydrogen bonds and halogen bonds, which are critical for the formation of a well-ordered supramolecular assembly.
-
Hydrogen Bonding: The primary interaction is the hydrogen bond formed between the amino group (-NH₂) of one molecule and the carbonyl oxygen (C=O) of the methyl ester group of an adjacent molecule. This N-H···O interaction is a classic and robust synthon that links molecules into chains or sheets.[6][7]
-
Halogen Bonding: The iodine atom can act as a halogen bond donor. Due to the electron-withdrawing nature of the benzene ring, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. This can interact favorably with a region of negative potential on a neighboring molecule, such as the lone pairs of the carbonyl oxygen or the amino nitrogen. These I···O or I···N interactions are highly directional and contribute significantly to the overall stability of the crystal lattice.[5][8]
Visualization of Supramolecular Assembly
The following diagrams illustrate the key steps and interactions described.
Caption: Experimental workflow for synthesis and crystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intra- and intermolecular interactions in the solid state structure of 2-iodylbenzenesulfonamides: a heptacoordinated organic iodine(v) compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of "Methyl 4-amino-2-iodobenzoate" in common organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-iodobenzoate in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical property that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in organic synthesis. Due to the absence of extensive published quantitative data, this paper establishes a predicted solubility profile based on first principles of chemical interactions, including polarity and intermolecular forces. Furthermore, it furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for chemists, formulation scientists, and researchers in the pharmaceutical and chemical industries who require a deep, practical understanding of this compound's behavior in various solvent systems.
Introduction: The Critical Role of Solubility
In the fields of synthetic chemistry and drug development, the selection of an appropriate solvent is a decision of paramount importance.[1] A solvent not only serves as a medium for chemical reactions but also plays a crucial role in purification processes such as crystallization, extraction, and chromatography.[2] The solubility of a compound dictates its concentration in solution, which can influence reaction kinetics, yield, and the purity of the final product. For drug development professionals, poor solubility is a major hurdle, often leading to low bioavailability and challenging formulation development.
This compound (CAS No: 98546-30-6) is a substituted aromatic compound featuring a combination of functional groups that create a unique and complex solubility profile.[3] Its structure consists of:
-
A benzene ring , which is inherently nonpolar.
-
An iodo group (-I) , which increases molecular weight and van der Waals forces.
-
An amino group (-NH2) , which is polar and capable of acting as a hydrogen bond donor.
-
A methyl ester group (-COOCH3) , which is polar and can act as a hydrogen bond acceptor.
Understanding how these functional groups interact with different solvents is key to predicting and controlling the compound's solubility.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 98546-30-6 | [3] |
| Molecular Formula | C₈H₈INO₂ | [4] |
| Molecular Weight | 277.06 g/mol | [5] |
| Appearance | Solid | [6] |
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle is that of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][7]
-
Polarity : Polarity arises from the uneven distribution of electron density in a molecule.[1] Solvents are broadly classified as polar or nonpolar, often quantified by their dielectric constant.[8] Polar solvents can be further divided into protic (containing -OH or -NH groups) and aprotic.[8]
-
Hydrogen Bonding : This is a strong type of dipole-dipole interaction. The amino group (-NH₂) in this compound can donate hydrogen bonds, while the oxygen atoms of the ester group and the nitrogen of the amino group can accept them. Polar protic solvents like alcohols can engage in hydrogen bonding with the solute, significantly enhancing solubility.
-
Dipole-Dipole Interactions : The polar ester group creates a molecular dipole that can interact favorably with polar aprotic solvents (e.g., Acetone, DMSO).
-
Van der Waals Forces : The large, electron-rich iodinated benzene ring contributes significantly to London dispersion forces, which are the primary interactions with nonpolar solvents.
Based on its structure, this compound is a polar molecule. The presence of both hydrogen-bond donating and accepting groups, combined with a significant nonpolar scaffold, suggests that its solubility will be highly dependent on the specific nature of the solvent.
Predicted Solubility Profile of this compound
While precise quantitative data is best obtained experimentally, a reliable qualitative profile can be predicted by applying the principles of intermolecular forces. The following table summarizes the expected solubility of this compound in various classes of common organic solvents.
| Solvent Class | Representative Solvents | Key Solute-Solvent Interactions | Predicted Solubility |
| Nonpolar | Hexane, Toluene, Cyclohexane | Van der Waals forces | Low to Insoluble |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-dipole, Van der Waals | Moderate |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | High |
| Aqueous | Water | Hydrogen bonding | Very Low |
The large, nonpolar iodinated aromatic ring is expected to significantly limit solubility in water, despite the presence of polar functional groups. Conversely, polar solvents capable of engaging in both hydrogen bonding and strong dipole-dipole interactions are predicted to be the most effective.
Caption: Conceptual relationship between solvent polarity and predicted solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain definitive, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis setup)
Step-by-Step Procedure
-
Preparation : Add an excess amount of this compound to a series of vials. The goal is to have undissolved solid present at equilibrium.
-
Solvent Addition : Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration : Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9] It is advisable to run a time-course experiment initially to determine the minimum time required to achieve a stable concentration.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Dilution : Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Reporting : Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion and Recommendations
This compound possesses a molecular structure with competing polar and nonpolar features. This duality leads to a predicted solubility profile characterized by high solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents such as THF and acetone, and poor solubility in nonpolar solvents like hexane. While these predictions, grounded in established chemical principles, provide a strong directional guide for solvent selection, they are not a substitute for empirical data.
For researchers and drug development professionals, it is imperative to perform experimental validation using the detailed protocol provided. This will yield precise, quantitative data essential for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations. The insights and methodologies presented in this guide serve as a robust framework for understanding and harnessing the solubility of this compound in practical applications.
References
- 1. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 2. chem.ws [chem.ws]
- 3. This compound | 98546-30-6 [sigmaaldrich.com]
- 4. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE | CymitQuimica [cymitquimica.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Methyl 4-amino-2-iodobenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the application of Thermogravimetric Analysis (TGA) for the characterization of Methyl 4-amino-2-iodobenzoate, an important chemical intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a standard protocol, offering in-depth explanations for experimental choices and data interpretation, grounded in authoritative principles of thermal analysis. We will explore the fundamental physicochemical properties of the compound, detail a robust TGA methodology, predict and interpret the resulting thermogram, and discuss the implications of these findings for drug development processes such as stability assessment and quality control.
Introduction: The Role of Thermal Analysis in Pharmaceutical Development
This compound is a substituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The thermal stability of such intermediates is a critical quality attribute, directly impacting storage conditions, shelf-life, and the safety of manufacturing processes. Thermogravimetric Analysis (TGA) is an essential analytical technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This data is invaluable for determining the thermal stability, decomposition profile, and composition of pharmaceutical materials.[3][4]
This guide will provide the foundational knowledge and practical steps to perform and interpret a TGA experiment on this compound, ensuring scientific rigor and yielding actionable insights for researchers and drug developers.
Foundational Principles of Thermogravimetric Analysis (TGA)
TGA operates on a simple yet powerful principle: a sample is placed on a high-precision balance within a furnace, and its mass is continuously monitored as the temperature is changed according to a defined program.[5][6] The resulting plot of mass versus temperature, known as a thermogram or TGA curve, reveals mass loss events corresponding to processes like dehydration, desolvation, or decomposition.[2][7]
The primary data from a TGA experiment includes:
-
TGA Curve: Shows the percentage of initial mass remaining on the y-axis versus temperature on the x-axis. Plateaus indicate regions of thermal stability, while sharp drops (steps) indicate mass loss events.[6]
-
Derivative Thermogravimetric (DTG) Curve: This is the first derivative of the TGA curve, plotting the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the temperature of the maximum rate of mass loss (T_peak), offering a more precise way to identify decomposition events.[8][9]
The choice of atmosphere (e.g., inert nitrogen or reactive air) is critical, as it determines whether the analysis will probe thermal decomposition in the absence of oxygen or include oxidative degradation.[10][11]
Physicochemical Profile of this compound
Before designing a TGA experiment, understanding the subject compound's properties is paramount. This knowledge informs the selection of appropriate temperature ranges and helps in the final data interpretation.
| Property | Value | Source |
| Chemical Formula | C₈H₈INO₂ | PubChem[12] |
| Molecular Weight | 277.06 g/mol | PubChem[13] |
| Appearance | Solid | N/A (Typical for this class of compound) |
| Melting Point | Data for the exact isomer is sparse; related isomers like Methyl 4-iodobenzoate melt at 112-116 °C.[14] | Sigma-Aldrich[14] |
| Structure | A benzene ring substituted with a methyl ester, an amino group, and an iodine atom. | PubChem[12] |
The presence of an amino group, a methyl ester, and a carbon-iodine bond suggests multiple potential decomposition pathways. The C-I bond is typically the weakest and may cleave first, followed by the degradation of the ester and amino functionalities.
Experimental Protocol: TGA of this compound
This section details a robust, self-validating protocol for the TGA of this compound, grounded in standards like ASTM E1131.[15][16][17]
Instrument Calibration and Verification
Causality: To ensure the accuracy of temperature and mass measurements, calibration is non-negotiable. This establishes the trustworthiness of the data.
-
Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known Curie points (e.g., Nickel).
-
Mass Calibration: Verify the microbalance using certified calibration weights. The TGA balance should be tared before each run to zero the reading with an empty sample pan.[11]
Experimental Parameters
Causality: The chosen parameters represent a balance between achieving high-resolution data and practical experiment duration.
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5 – 10 mg | Sufficient to be representative, yet small enough to minimize thermal lag and ensure uniform heating. |
| Sample Pan | Platinum or Alumina | Chemically inert at high temperatures, preventing any reaction with the sample. |
| Atmosphere | High-purity Nitrogen (N₂) | An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes. |
| Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficiently removes gaseous decomposition products from the furnace.[11] |
| Temperature Program | Ramp from 30 °C to 600 °C | The starting temperature ensures equilibration. The end temperature is chosen to be well above the likely decomposition range of most organic compounds.[18][19] |
| Heating Rate | 10 °C/min | A standard rate that provides a good balance between resolution of thermal events and analysis time.[7] |
Step-by-Step Procedure
-
Tare the TGA microbalance with an empty, clean sample pan.
-
Accurately weigh 5-10 mg of this compound directly into the sample pan. Record the initial mass.
-
Place the pan onto the TGA autosampler or loading mechanism.
-
Purge the furnace with nitrogen at the specified flow rate for at least 15 minutes to ensure an inert atmosphere.
-
Initiate the temperature program (30 °C to 600 °C at 10 °C/min).
-
Record the mass loss and temperature data continuously throughout the run.
-
Analyze the resulting TGA and DTG curves.
Data Interpretation and Visualization
The data obtained from the TGA experiment must be carefully analyzed to extract meaningful information about the thermal stability of this compound.
Predicted TGA/DTG Thermogram
Based on the structure of this compound, a multi-step decomposition is plausible.
-
Initial Stability: The compound is expected to be stable up to its melting point and beyond, likely showing no significant mass loss below 150-200 °C.
-
Decomposition Onset (T_onset): The temperature at which significant mass loss begins. For this molecule, this might involve the cleavage of the C-I bond or the loss of the amino group.
-
Major Decomposition: A significant mass loss step, or multiple overlapping steps, would occur as the core aromatic structure and ester group decompose.
-
Final Residue: In an inert atmosphere, organic compounds often pyrolyze, potentially leaving a small amount of carbonaceous residue at 600 °C.
Visualizing the Experimental Workflow
The entire TGA process, from preparation to analysis, can be visualized as a logical flow.
Caption: Experimental workflow for TGA of this compound.
Logical Framework for Data Interpretation
Interpreting the TGA curve involves a systematic evaluation of its features.
Caption: Logical decision tree for interpreting TGA thermogram features.
Applications in Drug Development
The thermal data for this compound has direct, practical applications:
-
Thermal Stability Assessment: The T_onset provides a clear upper temperature limit for the handling, storage, and processing of the material.[3][5] This is critical for preventing degradation during synthesis.
-
Purity Analysis: The presence of unexpected mass loss at low temperatures (e.g., below 100°C) can indicate the presence of residual solvents or moisture, serving as a quality control check.[8][20]
-
Forced Degradation Studies: Comparing the TGA profile of the material before and after exposure to stress conditions (heat, light) can help elucidate degradation pathways.
-
Compositional Analysis: TGA can confirm the composition of a material by quantifying the mass loss at different stages, which can be correlated to the loss of specific molecular fragments.[15][21]
Conclusion
Thermogravimetric Analysis is an indispensable tool for characterizing the thermal properties of pharmaceutical intermediates like this compound. By following a well-calibrated and methodologically sound protocol, researchers can determine critical quality attributes such as thermal stability, decomposition temperature, and the presence of volatiles. The interpretation of the resulting TGA and DTG curves, when grounded in the physicochemical properties of the molecule, provides authoritative and actionable data that directly supports robust process development, ensures material quality, and enhances the safety and stability of pharmaceutical products.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. infinitalab.com [infinitalab.com]
- 3. veeprho.com [veeprho.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 6. mrclab.com [mrclab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. torontech.com [torontech.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tainstruments.com [tainstruments.com]
- 12. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. メチル 4-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. infinitalab.com [infinitalab.com]
- 16. store.astm.org [store.astm.org]
- 17. kalite.com [kalite.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. standards.globalspec.com [standards.globalspec.com]
- 20. azom.com [azom.com]
- 21. What Is the Principle of TGA? | Thermogravimetric Analysis Explained [navasinstruments.com]
A Comprehensive Technical Guide to the Chemical Stability and Storage of Methyl 4-amino-2-iodobenzoate
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for Methyl 4-amino-2-iodobenzoate (CAS No. 98546-30-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this critical chemical intermediate.
Introduction: Understanding the Molecule
This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, an aromatic amine, and an aryl iodide. This unique combination makes it a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular scaffolds. However, these same functional groups are susceptible to specific degradation pathways if not stored and handled correctly. Understanding the inherent chemical liabilities of this molecule is paramount for preventing lot-to-lot variability, ensuring experimental reproducibility, and safeguarding the integrity of complex research projects.
This whitepaper will elucidate the primary degradation pathways—photodegradation, oxidation, and hydrolysis—and provide validated protocols for storage, handling, and stability assessment.
Physicochemical and Safety Profile
A clear understanding of the compound's basic properties is the foundation for its proper management.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 98546-30-6 | |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | Ambient to 2-8°C (See Section 4.0) |
Safety Summary: The compound is classified as an irritant and is harmful if swallowed.[2] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[4][5]
Core Stability Profile and Degradation Pathways
The stability of this compound is governed by the reactivity of its three primary functional groups. Degradation is primarily driven by exposure to light, atmospheric oxygen, and moisture, especially under non-neutral pH conditions.
Photostability: The Vulnerable Carbon-Iodine Bond
The most significant liability for this molecule is the carbon-iodine (C-I) bond. Aryl iodides are well-known to be photosensitive. The C-I bond has a relatively low dissociation energy, making it susceptible to homolytic cleavage upon absorption of ultraviolet (UV) or even high-energy visible light.
Mechanism: This cleavage generates an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form the de-iodinated impurity, Methyl 4-aminobenzoate. This is often the major photodegradation product. This reactivity is also the basis for its utility in visible-light-mediated reactions.[2]
Susceptibility to Oxidation: The Aromatic Amine
The aromatic amino group (-NH₂) is an electron-donating group that activates the benzene ring, making it susceptible to oxidation.
Mechanism: Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts or light, can lead to the formation of colored impurities. The oxidation of anilines can be a complex process leading to the formation of nitroso, nitro, and azo compounds, which are highly colored and can polymerize. This is a common cause of discoloration (e.g., turning yellow, brown, or black) in amine-containing compounds upon storage.
Hydrolytic Stability: The Methyl Ester
The methyl ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol (methanol).
Mechanism: This reaction is catalyzed by the presence of acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of moisture and an acidic environment, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Saponification: In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is irreversible and generally faster than acid-catalyzed hydrolysis.
The resulting degradation product is 4-amino-2-iodobenzoic acid.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. While some vendors suggest ambient storage, the chemical liabilities of the molecule warrant more stringent conditions for long-term stability, drawing on best practices for analogous compounds.[6]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation of the amino group. |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation via cleavage of the C-I bond. |
| Container | Tightly Sealed, Chemically Inert | Prevents moisture ingress, which would facilitate hydrolysis of the ester. |
Handling Procedures for Maintaining Integrity
-
Equilibration: Before opening, allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: When dispensing the material, do so under a gentle stream of an inert gas like argon or nitrogen.
-
Minimize Exposure: Work efficiently to minimize the compound's exposure to light and air. Immediately reseal the container tightly after use.
-
Dispensing: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture or catalytic impurities.
Experimental Protocols for Stability Assessment
Trust in a starting material comes from empirical verification. The following protocols provide a framework for assessing the purity of this compound and investigating its stability profile.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the parent compound and the detection of potential degradation products.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration in the same diluent.
-
HPLC Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample. The purity can be calculated based on the area percent of the main peak. Degradation products would typically appear as separate peaks, often at different retention times.
Caption: Workflow for assessing chemical purity via HPLC.
Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and confirm stability pathways.
-
Sample Preparation: Prepare several solutions of the compound (~1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic: Expose a solution to a high-intensity UV lamp (e.g., 254/365 nm) for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
-
Analysis: Analyze all stressed samples by the HPLC method described in 5.1, comparing them to an unstressed control sample. Identification of major degradants can be achieved using LC-MS.
Incompatible Materials
Based on the compound's reactivity profile, direct contact with the following should be avoided:
-
Strong Oxidizing Agents: Will rapidly degrade the amino group.[7]
-
Strong Acids and Bases: Will catalyze the hydrolysis of the methyl ester.[7]
-
Reactive Metals: Certain metals can catalyze oxidation or other decomposition reactions.
Conclusion
This compound is a stable compound when managed correctly. Its primary liabilities—the photosensitive C-I bond, the oxidizable amino group, and the hydrolyzable ester—are effectively neutralized by a disciplined approach to storage and handling. For applications demanding the highest purity and reproducibility, storing the compound at 2-8°C under an inert atmosphere and protected from light is strongly recommended. Routine analytical verification by methods such as HPLC provides the ultimate assurance of material integrity, safeguarding valuable research and development outcomes.
References
- 1. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE | CymitQuimica [cymitquimica.com]
- 4. store.sangon.com [store.sangon.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 4-amino-2-iodobenzoate
Introduction
Methyl 4-amino-2-iodobenzoate is a trifunctional chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. Its unique architecture, featuring an amino group, an aryl iodide, and a methyl ester on a benzene ring, provides a versatile scaffold for the construction of complex molecular entities. The reactivity of each functional group is intricately modulated by the electronic and steric interplay of its neighbors. This guide provides a focused, in-depth analysis of the amino group's reactivity, offering field-proven insights into its behavior and strategic manipulation in key synthetic transformations. Understanding the nuanced reactivity of this amine is paramount for its effective utilization in the synthesis of novel pharmaceutical agents and fine chemicals.
Part 1: Core Reactivity Principles of the Amino Group
The nucleophilicity and basicity of the amino group in this compound are not straightforward. They are the result of a delicate balance between competing electronic and steric effects imposed by the ortho-iodide and para-ester substituents.
Electronic Effects: A Tug-of-War on Electron Density
The reactivity of an aniline-type amino group is fundamentally governed by the availability of the nitrogen's lone pair of electrons. In this molecule, two key substituents exert powerful electronic influences.
-
Methyl 4-Ester Group (-COOCH₃): This group at the para position is a moderate electron-withdrawing group (EWG). Through a combination of a negative inductive effect (-I) and, more significantly, a negative mesomeric or resonance effect (-M), it actively delocalizes the nitrogen's lone pair across the aromatic system and into the carbonyl oxygen. This delocalization substantially reduces the electron density on the nitrogen atom, making the amino group significantly less basic and less nucleophilic compared to unsubstituted aniline.[1]
-
2-Iodo Group (-I): The iodine atom at the ortho position is a halogen. Halogens are deactivating groups overall due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring.[1] While they can donate electron density via a positive resonance effect (+M), the inductive effect dominates for halogens. The net result is further deactivation of the ring and a decrease in the amino group's basicity.
The synergistic effect of a powerful resonance-withdrawing group para to the amine and an inductively withdrawing group ortho to it renders the amino group in this compound considerably electron-poor.
Steric Hindrance: The Ortho-Iodo Shield
Beyond electronics, the sheer size of the iodine atom at the position adjacent to the amino group imposes significant steric hindrance.[2][3] This "ortho-shielding" physically obstructs the approach of electrophiles and other reactants to the nitrogen center. This steric barrier can dramatically decrease reaction rates for processes that require direct interaction with the amino group, often necessitating more forcing conditions or specialized reagents compared to sterically unencumbered anilines.[2]
Caption: Key factors governing the reactivity of the amino group.
Part 2: Key Synthetic Transformations & Protocols
The modulated reactivity of the amino group dictates the conditions required for its participation in common synthetic operations. While challenging, this attenuated reactivity can also be advantageous, allowing for selective reactions at other sites, such as the C-I bond.
N-Acylation
Acylation of the amino group to form an amide is a fundamental transformation, often employed as a protective strategy or to introduce new functionality. Due to the reduced nucleophilicity and steric hindrance of the amine in this compound, this reaction typically requires more reactive acylating agents and may proceed at a slower rate than with simple anilines.
This protocol describes a standard procedure for the N-acetylation of this compound. The use of a base like pyridine is crucial as it acts as a nucleophilic catalyst and scavenges the acetic acid byproduct.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Add pyridine (1.5 eq.) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq.) at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
N-Alkylation via Reductive Amination
Direct N-alkylation with alkyl halides is often inefficient for this substrate due to its low nucleophilicity. Reductive amination offers a more controlled and higher-yielding alternative for introducing primary or secondary alkyl groups.[4] This two-step, one-pot process involves the formation of an intermediate imine (or enamine), which is then reduced in situ.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. Be cautious of hydrogen gas evolution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the disappearance of the imine intermediate.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in palladium-catalyzed cross-coupling, where the C-I bond is the primary reactive site. The behavior of the amino group under these conditions is a critical consideration.
The amino group is generally a spectator in Suzuki-Miyaura coupling.[5][6] Its weak basicity and nucleophilicity prevent it from interfering with the palladium catalyst or the basic conditions typically employed. This tolerance makes the molecule an excellent substrate for building biaryl frameworks, which are common motifs in pharmaceuticals.[5][7]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of the inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Caption: A potential synthetic workflow utilizing the molecule's dual reactivity.
The Buchwald-Hartwig amination also targets the C-I bond to form a new C-N bond.[8][9] However, this reaction presents a potential complication: the substrate's own amino group can act as a nucleophile, leading to self-coupling or other side reactions. While its low nucleophilicity mitigates this risk, it is not eliminated. For a clean reaction with an external amine, especially a more reactive one, it is often best practice to first protect the substrate's amino group (e.g., via acylation) before proceeding with the Buchwald-Hartwig coupling.
Part 3: Summary of Reactivity
The reactivity profile of the amino group in this compound is a direct consequence of its molecular environment. The following table provides a comparative summary.
| Reaction Type | Relative Reactivity (vs. Aniline) | Key Influencing Factors | Typical Conditions Required |
| N-Acylation | Significantly Lower | Electronic: -M (Ester), -I (Iodide)Steric: Ortho-Iodide | Reactive acylating agent (e.g., acid chloride/anhydride), base catalyst, heat may be needed. |
| N-Alkylation | Very Low (Direct), Moderate (Reductive) | Electronic: -M (Ester), -I (Iodide)Steric: Ortho-Iodide | Direct: Strong base, harsh conditions.Reductive: Aldehyde/ketone, mild reducing agent. |
| Suzuki Coupling | Tolerated (Spectator) | Low basicity/nucleophilicity prevents interference with the catalyst. | Standard Pd catalyst, base, and solvent systems are effective. |
| Buchwald-Hartwig | Potential competing nucleophile | Low nucleophilicity reduces but does not eliminate risk of self-coupling. | Protection of the -NH₂ group is often advisable for clean outcomes. |
Conclusion
This compound is a highly valuable, albeit complex, building block. The reactivity of its amino group is significantly attenuated by the combined electron-withdrawing effects of the para-ester and ortho-iodo substituents, as well as the steric bulk of the adjacent iodine atom. This reduced nucleophilicity necessitates more robust conditions for reactions like acylation and alkylation but proves advantageous in palladium-catalyzed cross-coupling reactions at the C-I bond, where the amino group is largely a well-behaved spectator. A thorough understanding of this intricate electronic and steric interplay is essential for designing efficient and predictable synthetic routes, enabling drug development professionals and research scientists to fully exploit the potential of this versatile intermediate.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electronic Properties of Methyl 4-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core electronic properties of Methyl 4-amino-2-iodobenzoate, a molecule of significant interest in synthetic chemistry and drug development. By integrating experimental data with established principles of physical organic chemistry, this document elucidates the intricate interplay of substituent effects that govern the molecule's reactivity, spectroscopic behavior, and potential for further functionalization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics and functional materials.
Introduction: The Molecular Architecture and Its Implications
This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with three distinct substituents: a strong electron-donating amino group (-NH₂), a weakly electron-withdrawing iodo group (-I), and an electron-withdrawing methyl carboxylate group (-COOCH₃). The specific placement of these groups—the amino and iodo groups being para and ortho to the methyl carboxylate, respectively—creates a unique electronic landscape that dictates the molecule's chemical behavior.
The amino group, a powerful activating group, significantly increases the electron density of the aromatic ring through a strong positive mesomeric (+M) effect, which dominates over its weak negative inductive (-I) effect.[1] Conversely, the iodo group exhibits a weak -I effect due to its electronegativity and a weak +M effect arising from its lone pairs.[1] The methyl carboxylate group is a deactivating group, withdrawing electron density from the ring via both a -I and a -M effect. The vector sum of these electronic influences results in a nuanced distribution of electron density, which is fundamental to understanding the molecule's properties.
This guide will delve into a detailed analysis of these electronic properties, supported by spectroscopic data and theoretical considerations.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is well-documented and typically involves the iodination of a precursor such as methyl 4-aminobenzoate.[2][3] One common method employs pyridinium iodine monochloride in methanol.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable insights into the electronic environment of the individual atoms within the molecule.
¹H NMR (600 MHz, CDCl₃):
-
δ 8.35 (d, J = 1.6 Hz, 1H)
-
δ 7.80 (dd, J₁ = 8.7 Hz, J₂ = 1.6 Hz, 1H)
-
δ 6.69 (d, J = 8.7 Hz, 1H)
-
δ 4.54 (s, 2H, -NH₂)
-
δ 3.85 (s, 3H, -OCH₃)[2]
¹³C NMR (151 MHz, CDCl₃):
-
δ 165.9 (C=O)
-
δ 150.8 (C-NH₂)
-
δ 141.1 (C-H)
-
δ 131.3 (C-H)
-
δ 121.3 (C-COOCH₃)
-
δ 113.2 (C-H)
-
δ 82.2 (C-I)
-
δ 52.0 (-OCH₃)[2]
The chemical shifts in both ¹H and ¹³C NMR spectra are consistent with the predicted electronic effects of the substituents. The upfield shift of the proton at 6.69 ppm reflects the strong shielding effect of the electron-donating amino group. The carbon attached to the iodine atom (C-I) at 82.2 ppm shows a characteristic upfield shift due to the "heavy atom effect".
Frontier Molecular Orbitals and Electronic Transitions
-
Highest Occupied Molecular Orbital (HOMO): The strong electron-donating amino group is expected to significantly raise the energy of the HOMO. This orbital will likely have a high coefficient on the amino nitrogen and the aromatic ring, particularly at the ortho and para positions relative to the amino group.
-
Lowest Unoccupied Molecular Orbital (LUMO): The electron-withdrawing methyl carboxylate group will lower the energy of the LUMO. This orbital is expected to be localized primarily on the benzene ring and the carbonyl group of the ester.
-
HOMO-LUMO Gap: The presence of both strong electron-donating and electron-withdrawing groups is anticipated to result in a relatively small HOMO-LUMO gap. This smaller energy gap suggests that the molecule will absorb light at longer wavelengths in the UV-Vis spectrum.
Conceptual Workflow for Computational Analysis
To obtain precise quantitative data on the electronic properties, a computational study using Density Functional Theory (DFT) would be the ideal approach. The following workflow outlines the necessary steps:
Caption: A typical workflow for DFT calculations to determine electronic properties.
Electron Density Distribution and Reactivity
The interplay of the substituents creates distinct regions of high and low electron density on the aromatic ring, which in turn governs its reactivity towards electrophilic and nucleophilic attack.
The strong +M effect of the amino group directs electrophiles to the positions ortho and para to it. However, the position para to the amino group is already substituted with the methyl carboxylate. The positions ortho to the amino group are C3 and C5. The C2 position is sterically hindered by the bulky iodine atom. Therefore, electrophilic aromatic substitution is most likely to occur at the C5 position.
The electron-withdrawing nature of the methyl carboxylate and iodo groups deactivates the ring towards electrophilic attack overall, but the activating effect of the amino group is dominant in directing the regioselectivity.
Caption: Influence of substituents on the predicted reactivity of the aromatic ring.
UV-Visible Spectroscopy
-
π → π* transitions: Expected to be red-shifted compared to benzene due to the extended conjugation and the presence of the amino group.
-
n → π* transition: A weaker absorption band at a longer wavelength, associated with the carbonyl group of the ester.
For comparison, studies on other substituted anilines show that electron-donating groups cause a bathochromic (red) shift in the absorption maxima.
Applications in Drug Development and Materials Science
The unique electronic and structural features of this compound make it a versatile building block in several scientific domains.
-
Drug Development: The substituted aniline and benzoic acid motifs are common in pharmacologically active molecules. The iodine atom provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of complex molecular architectures.
-
Materials Science: The electronic properties of this molecule, particularly its potential for a small HOMO-LUMO gap, could be of interest in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
The electronic properties of this compound are a fascinating case study in the principles of substituent effects in physical organic chemistry. The synergistic and antagonistic interactions of the amino, iodo, and methyl carboxylate groups create a molecule with a distinct electronic profile that governs its spectroscopic characteristics and chemical reactivity. While further experimental and computational studies are warranted to fully quantify its electronic parameters, the analysis presented in this guide provides a robust framework for understanding and predicting its behavior, thereby facilitating its application in the development of novel chemical entities for a range of scientific applications.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of Methyl 4-amino-2-iodobenzoate
Introduction: The Strategic Importance of Methyl 4-amino-2-iodobenzoate in Biaryl Synthesis
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its unique trifunctional substitution pattern—comprising a nucleophilic amino group, a reactive iodo leaving group, and an ester moiety—makes it a strategic precursor for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is the premier method for leveraging this substrate to create new carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3]
This guide provides an in-depth analysis of the application of this compound in Suzuki cross-coupling reactions. It is designed for researchers, medicinal chemists, and process development scientists seeking to construct sterically hindered and electronically diverse biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).[4] We will delve into the mechanistic nuances dictated by the substrate's structure, provide a robust and validated experimental protocol, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions.
Scientific Principles: Navigating the Suzuki Coupling of a Challenging Substrate
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1][5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound:
The structure of this compound presents specific challenges and considerations that dictate the optimal reaction conditions:
-
Steric Hindrance: The iodine atom is positioned ortho to the methyl ester group. This steric bulk can hinder the oxidative addition step, which is often the rate-determining step in the catalytic cycle. To overcome this, highly active palladium catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs), are required.[7][8] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species that can more readily access the sterically encumbered C-I bond.[9]
-
Electronic Effects: The para-amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. While this can sometimes slow down the oxidative addition step for aryl chlorides or bromides, the high reactivity of the carbon-iodine bond generally overcomes this effect.[1] More importantly, the free amine can act as a potential ligand for the palladium center, which could lead to catalyst inhibition. Therefore, the choice of a suitable base and solvent system is critical to minimize this undesired interaction. Some protocols for similar ortho-haloanilines proceed without protection of the amine, demonstrating that with the right conditions, this challenge can be managed.[4]
-
Role of the Base: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)3-), which then transfers its organic group to the palladium center.[5] For substrates containing an ester group, like this compound, a moderately strong but non-nucleophilic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to avoid hydrolysis of the ester.[10][11]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a robust starting point, adapted from established procedures for structurally analogous compounds like 2-amino-4-iodobenzonitrile.[10] Optimization of catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.
Materials and Equipment:
-
Substrates: this compound, Phenylboronic acid
-
Catalyst System: Palladium(II) Acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., SPhos, XPhos), or a pre-catalyst like [Pd(dppf)Cl₂].
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene/DMF) and Degassed Deionized Water
-
Glassware: Oven-dried Schlenk flask or round-bottom flask with a reflux condenser, magnetic stir bar
-
Atmosphere: Inert gas (Nitrogen or Argon) line
-
Work-up & Purification: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system. For example, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure a thoroughly inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Through the septum, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-16 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki coupling and product isolation.
Data Presentation: Representative Reaction Conditions
The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions that have proven effective for structurally similar ortho-haloaniline substrates and can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Ref. |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 | High | [10] |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8-16 | Good-High | [4] |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 4-12 | Good | [10] |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | High | [7] |
Conclusion and Future Perspectives
This compound is a powerful synthetic intermediate for accessing a diverse range of substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the inherent steric and electronic properties of this substrate, researchers can select highly active catalyst systems, such as those employing bulky phosphine ligands, to achieve high yields. The protocol provided herein offers a reliable and adaptable methodology for laboratory-scale synthesis. This approach is fundamental to the rapid generation of compound libraries for drug discovery and the development of novel organic materials, underscoring the enduring importance of palladium-catalyzed cross-coupling in chemical science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. scite.ai [scite.ai]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling Reactions of Methyl 4-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 4-amino-2-iodobenzoate in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[2][3]
This compound is a particularly valuable building block in this context. Its trifunctional nature, featuring an iodo group for coupling, an amino group for further derivatization or for its electronic influence, and a methyl ester for modification or as a directing group, makes it a versatile precursor for a diverse range of complex molecules. The products of its Sonogashira coupling, 2-alkynyl-4-aminobenzoates, are key intermediates in the synthesis of various heterocyclic compounds, including indoles and quinolones, which are prevalent motifs in numerous therapeutic agents.[4][5]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Sonogashira coupling of this compound, addressing the specific challenges and opportunities presented by this substrate.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The generally accepted mechanism for the copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
The Palladium Cycle
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[6]
-
Transmetalation: The alkyne, activated by the copper co-catalyst, is transferred from copper to the palladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The newly formed palladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-4-aminobenzoate product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
The Copper Cycle
-
Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[1]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
Visualizing the Catalytic Pathway
Figure 1: Simplified mechanism of the copper-catalyzed Sonogashira coupling.
Key Considerations for Coupling with this compound
The electronic and steric profile of this compound necessitates careful consideration of the reaction parameters to achieve optimal yields and minimize side reactions.
-
Electronic Effects: The amino group at the 4-position is electron-donating, which can decrease the rate of oxidative addition. Conversely, the methyl ester at the 1-position is electron-withdrawing, which can enhance this step. The interplay of these opposing electronic effects influences the overall reactivity.
-
Steric Hindrance: The iodine atom is situated ortho to the bulky methyl ester group, which can introduce steric hindrance and impede the approach of the palladium catalyst.[8]
-
Substrate-Related Side Reactions: The presence of the amino group can potentially lead to N-arylation side reactions under certain conditions, although this is less common in Sonogashira couplings compared to other cross-coupling reactions.
Comparative Protocols: Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
Both copper-catalyzed and copper-free Sonogashira protocols can be successfully applied to this compound. The choice between them often depends on the specific alkyne used, the desired purity of the product, and the tolerance of subsequent reaction steps to copper contamination.
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol | Rationale & Key Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | For sterically hindered substrates, catalysts that readily form monoligated Pd(0) species are often more effective. |
| Ligand | PPh₃ (often part of the catalyst) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | Bulky ligands promote reductive elimination and can accelerate the reaction with sterically demanding substrates.[6] |
| Copper Co-catalyst | CuI (1-5 mol%) | None | The absence of copper eliminates the risk of Glaser-Hay homocoupling of the alkyne, a common side reaction.[1] |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU) | The choice of base can significantly impact the reaction rate and yield. Amine bases also often act as the solvent in copper-catalyzed reactions.[9] |
| Solvent | THF, DMF, or neat amine base | Toluene, Dioxane, DMF, NMP | The solvent should be chosen to ensure the solubility of all reactants and catalysts.[6] |
| Temperature | Room temperature to 80 °C | 60 °C to 120 °C | Copper-free reactions often require higher temperatures to achieve comparable reaction rates. |
| Reaction Time | 2-24 hours | 6-48 hours | Reaction times are highly substrate-dependent and should be monitored by TLC or LC-MS. |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed THF (5 mL, optional)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine and optional THF via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing alkyne homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (10 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add degassed toluene via syringe.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Experimental Workflow Visualization
Figure 2: General experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, changing the ligand to a more electron-rich and bulky one, or screening different bases.
-
Alkyne Homocoupling: If significant alkyne dimerization is observed in the copper-catalyzed protocol, ensure rigorous exclusion of oxygen. Alternatively, switch to a copper-free protocol.[10]
-
Decomposition of Starting Material: If decomposition is observed, try lowering the reaction temperature and extending the reaction time.
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of valuable 2-alkynyl-4-aminobenzoate derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols provided in this guide offer a solid foundation for the successful implementation of this important transformation in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 3. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methyl 4-amino-2-iodobenzoate: A Versatile Building Block for the Synthesis of Medicinally Relevant Scaffolds
Introduction: The Strategic Importance of Substituted Anthranilates
Methyl 4-amino-2-iodobenzoate is a highly functionalized aromatic compound that serves as a pivotal starting material and intermediate in the synthesis of a diverse array of heterocyclic scaffolds with significant applications in medicinal chemistry. As an anthranilic acid derivative, it belongs to a class of compounds recognized as "privileged" pharmacophores, which are molecular frameworks capable of binding to multiple biological targets.[1][2] The strategic placement of the amino, iodo, and methyl ester functionalities on the benzene ring allows for a wide range of chemical transformations, making it an invaluable tool for drug discovery and development professionals.
The inherent reactivity of the carbon-iodine bond facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[3][4] The amino group can act as a nucleophile or be transformed into other functional groups, while the methyl ester provides a handle for amide bond formation or further modifications. This trifecta of reactivity allows for the construction of complex molecular architectures, including but not limited to quinazolinones, benzodiazepines, and other heterocyclic systems that are central to the development of novel therapeutic agents.[5][6] Many of these scaffolds are found in drugs targeting a range of diseases, including cancer, viral infections, and metabolic disorders.[1][7][8]
This technical guide provides a detailed exploration of the application of this compound in the synthesis of key medicinal chemistry scaffolds. It offers in-depth protocols, mechanistic insights, and data-driven guidance to empower researchers in their quest to design and synthesize the next generation of therapeutics.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The presence of the iodine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[9][10]
A. Suzuki-Miyaura Coupling for Biaryl Scaffold Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[11] Utilizing this compound as the aryl iodide component allows for the synthesis of 4-amino-2-arylbenzoates, which are precursors to a wide range of biologically active molecules, including kinase inhibitors.[12][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[11]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[11]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 90-98 |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[4][16][17] Using this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position, leading to N-substituted anthranilate derivatives. These products are valuable intermediates for the synthesis of heterocyclic compounds like quinazolinones and benzodiazepines.[18][19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.[4][20][21]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous solvent and the amine via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Workup: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[22]
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 20 | 80-95 |
| 2 | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Dioxane | 100 | 18 | 75-90 |
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.[19]
II. Synthesis of Quinazolinone Scaffolds
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][23][24][25] this compound is a valuable precursor for the synthesis of substituted quinazolinones, particularly through multi-step sequences involving an initial cross-coupling reaction followed by cyclization.
A. Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives
A common route to quinazolinone synthesis involves the initial transformation of an anthranilic acid derivative. For instance, 5-iodoanthranilic acid can be acetylated and then cyclized with various amines to yield a library of 6-iodo-2-methylquinazolin-4(3H)-one derivatives.[5] While not directly starting from this compound, this example highlights the utility of iodinated anthranilates in generating diverse quinazolinone scaffolds. The iodine atom can then be used in subsequent cross-coupling reactions to further elaborate the molecule.
Synthetic Scheme: A Route to Substituted Quinazolinones
A plausible synthetic route starting from this compound would involve an initial palladium-catalyzed reaction to introduce a substituent at the 2-position, followed by cyclization to form the quinazolinone ring. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo further transformations and cyclization.[3] Alternatively, the amino group can be acylated, and the resulting amide can be cyclized.
Diagram 3: General Synthetic Route to Quinazolinones
Caption: A generalized synthetic pathway from this compound to substituted quinazolinones.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This enables the efficient construction of diverse and complex molecular scaffolds, such as biaryls and N-aryl anthranilates, which are key precursors to medicinally relevant heterocyclic systems like quinazolinones. The protocols and insights provided in this guide are intended to facilitate the work of researchers and scientists in drug discovery, empowering them to leverage the full potential of this valuable synthetic intermediate in the development of novel therapeutics.
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scilit.com [scilit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 25. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocol: Palladium-Catalyzed Amination of Methyl 4-amino-2-iodobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction
The palladium-catalyzed amination of aryl halides, a cornerstone of modern synthetic organic chemistry, has revolutionized the formation of carbon-nitrogen bonds. This transformation, widely known as the Buchwald-Hartwig amination, offers a versatile and efficient route to synthesize arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed guide to the palladium-catalyzed amination of a specific and functionally rich substrate: Methyl 4-amino-2-iodobenzoate. This substrate presents a unique challenge and opportunity due to its inherent functionalities—a primary amine and an ester group—which can potentially interfere with the catalytic cycle or lead to undesired side reactions.
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of each reaction component. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this methodology to their specific synthetic needs.
Reaction Overview & Mechanistic Considerations
The core of this transformation is a palladium-catalyzed cross-coupling reaction between an aryl halide (this compound) and an amine. The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps. For a substrate like this compound, the presence of the free amino group (-NH2) could potentially lead to self-coupling or catalyst inhibition. Therefore, careful selection of the catalyst system and reaction conditions is paramount.
Component Selection & Rationale
The successful amination of this compound hinges on the judicious selection of several key components:
| Component | Selection | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective source of Pd(0) that is relatively stable to air. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bulky, electron-rich bidentate phosphine ligand with a wide bite angle that promotes reductive elimination and prevents P-C bond cleavage. It is often effective for coupling with less nucleophilic amines. |
| Base | Cs₂CO₃ (Cesium Carbonate) | A strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine nucleophile without causing hydrolysis of the methyl ester. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents that are suitable for the temperature range of the reaction and can dissolve the reactants and catalyst system. |
| Amine | Varies based on desired product | The choice of the amine partner will dictate the final product structure. |
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Pd₂(dba)₃
-
Xantphos
-
Cs₂CO₃
-
Anhydrous Toluene (or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Figure 2: A step-by-step workflow for the palladium-catalyzed amination protocol.
Step-by-Step Method:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Cesium Carbonate (2.0 equiv), Xantphos (0.02 equiv), and Pd₂(dba)₃ (0.01 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl iodide). Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting & Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or trying a different ligand/base combination. Ensure that the solvent is truly anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The presence of the primary amine on the starting material can lead to self-coupling. If this is observed, protecting the amine group prior to the amination may be necessary.
-
Ester Hydrolysis: While Cs₂CO₃ is generally compatible with the methyl ester, prolonged reaction times at high temperatures could lead to some hydrolysis. If this is a concern, a milder base such as K₃PO₄ could be explored.
Conclusion
The palladium-catalyzed amination of this compound is a powerful tool for the synthesis of complex substituted anilines. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired product can be achieved. The protocol and rationale provided herein serve as a robust starting point for researchers in the field of synthetic and medicinal chemistry.
Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring of Methyl 4-amino-2-iodobenzoate
Introduction: The Strategic Value of Methyl 4-amino-2-iodobenzoate
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure is richly decorated with three distinct points of potential reactivity: a nucleophilic amino group, a highly reactive carbon-iodine bond poised for cross-coupling, and several C-H bonds on the aromatic ring that are accessible for functionalization. This trifecta of reactive sites allows for the sequential and controlled introduction of diverse chemical functionalities, enabling the construction of complex molecular architectures from a single, readily available starting material. The strategic manipulation of this scaffold is paramount in generating libraries of compounds for drug discovery, where the aniline and benzoic acid motifs are common pharmacophores, and in creating novel organic materials with tailored electronic properties.[1][2][3]
This guide provides an in-depth exploration of the key strategies for functionalizing the aromatic core of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and strategic considerations for each transformation.
Strategic Overview of Aromatic Ring Functionalization
The functionalization of this compound can be approached systematically. The primary and most facile transformations occur at the C-I bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. Subsequent or alternative strategies can target the C-H bonds of the ring or modifications of the existing amino and ester groups, which can in turn influence the reactivity of the aromatic core.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-amino-2-iodobenzoate: A Versatile Scaffold for PROTAC® Linker Synthesis
Introduction: The Strategic Importance of Linker Design in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three distinct components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] While the selection of the two ligands dictates the PROTAC's target, it is the linker that orchestrates the crucial ternary complex formation (POI-PROTAC-E3 ligase), profoundly influencing the potency, selectivity, and physicochemical properties of the final molecule.[1][2]
The linker is not merely a passive spacer; its length, rigidity, composition, and attachment points are critical parameters that must be empirically optimized for each target system.[2][3] Consequently, the availability of versatile chemical building blocks that facilitate the rapid and modular synthesis of diverse linkers is a significant accelerator in PROTAC discovery programs.
Methyl 4-amino-2-iodobenzoate has emerged as a particularly valuable building block for this purpose. Its trifunctional nature—an aniline amine, an aryl iodide, and a methyl ester—provides three orthogonal handles for synthetic elaboration, enabling the construction of complex and diverse linker architectures.
-
Aryl Iodide: The carbon-iodine bond is a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. This allows for the straightforward introduction of alkynes and aryl groups, respectively, which can serve to extend the linker, introduce rigidity, or act as further points for diversification.
-
Aniline Amine: The primary amino group is a versatile nucleophile, ideal for forming stable amide bonds. This functionality is commonly used to connect the linker to either the POI ligand or the E3 ligase ligand, many of which are designed with a carboxylic acid handle for this purpose.
-
Methyl Ester: This group can be carried through several synthetic steps and then hydrolyzed to a carboxylic acid, providing a convenient attachment point for the other end of the PROTAC.
This guide provides a detailed technical overview and field-proven protocols for leveraging this compound as a core building block in the synthesis of PROTACs.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 160565-91-7 |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 104-108 °C |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane |
Strategic Synthesis Workflow
The overall strategy for utilizing this compound involves a modular, multi-step approach. The workflow diagram below illustrates the logical sequence of transformations, starting from the building block to a final, functional PROTAC.
Caption: General synthetic workflow for PROTAC synthesis using this compound.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory setting. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of a Linker Intermediate via Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction introduces an alkynyl moiety, which is a common feature in PROTAC linkers, providing rigidity and a linear extension.[3] The product of this reaction serves as a key intermediate for further functionalization.
Reaction Scheme:
Caption: Sonogashira coupling of this compound with propargyl alcohol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 277.06 | 1.0 | 1.0 |
| Propargyl alcohol | 56.06 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (277 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add propargyl alcohol (70 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 50% ethyl acetate in hexanes) to yield the desired product.
Expected Outcome & Characterization:
-
Yield: 75-85%
-
Appearance: Yellowish solid
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons, the newly formed alkynyl proton (if applicable), the methylene protons of the propargyl group, and the methyl ester.
-
Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺.
Protocol 2: Amide Coupling of the Linker Intermediate with an E3 Ligase Ligand
This protocol details the coupling of the synthesized linker intermediate (from Protocol 1) to a carboxylic acid-bearing E3 ligase ligand, such as a derivative of pomalidomide. The aniline nitrogen of our building block acts as the nucleophile. HATU is used as the coupling agent, a standard choice for efficient amide bond formation.
Reaction Scheme:
Caption: Amide coupling of the linker intermediate with a pomalidomide derivative.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Intermediate from Protocol 1 | 219.22 | 0.5 | 1.0 |
| Pomalidomide-COOH derivative | (Varies) | 0.55 | 1.1 |
| HATU | 380.23 | 0.75 | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the Pomalidomide-COOH derivative (1.1 equiv) and HATU (1.5 equiv) in anhydrous DMF (3 mL). Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 20 minutes.
-
Coupling Reaction: Add a solution of the Intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (2 mL) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor completion by LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with saturated aqueous LiCl solution (2 x 20 mL) to remove DMF, followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., gradient of methanol in dichloromethane) to obtain the coupled product.
Expected Outcome & Characterization:
-
Yield: 60-80%
-
Appearance: Typically a pale yellow or white solid.
-
¹H NMR: Appearance of new aromatic and aliphatic signals from the pomalidomide ligand, and a downfield shift of the aromatic protons adjacent to the newly formed amide bond.
-
Mass Spectrometry (ESI+): Confirmation of the molecular weight of the coupled product.
Protocol 3: Final PROTAC Assembly
The final steps involve hydrolyzing the methyl ester to a carboxylic acid, followed by a second amide coupling with the POI ligand (which must possess a free amine).
Part A: Saponification (Ester Hydrolysis)
-
Dissolve the coupled product from Protocol 2 (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Part B: Final Amide Coupling
-
Following the same procedure as Protocol 2, activate the carboxylic acid from Part A using HATU and DIPEA in DMF.
-
Add the amine-containing POI ligand (e.g., an amine-functionalized JQ1 derivative) to the activated mixture.
-
Stir at room temperature for 4-6 hours.
-
Perform an aqueous work-up and purify by preparative HPLC to yield the final PROTAC molecule.
Final Characterization:
-
¹H NMR & ¹³C NMR: To confirm the complete structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.
-
HPLC: To determine the purity of the final compound (typically >95%).
Conclusion
This compound is a powerful and versatile building block that provides a robust entry point for the synthesis of diverse and sophisticated PROTAC linkers. The orthogonal reactivity of its functional groups allows for a modular and strategic assembly of the final heterobifunctional molecule. By employing well-established and reliable reactions such as Sonogashira and amide couplings, researchers can efficiently generate libraries of PROTACs with varied linker architectures, accelerating the optimization of potent and selective protein degraders for therapeutic development.
References
Application Notes & Protocols: Methyl 4-amino-2-iodobenzoate as a Versatile Building Block in Advanced Materials Synthesis
Introduction: Unveiling the Potential of a Bifunctional Precursor
Methyl 4-amino-2-iodobenzoate is a strategically functionalized aromatic compound whose true potential in materials science is beginning to be explored. While direct, extensive literature on its specific applications remains nascent, its molecular architecture—featuring a reactive aryl iodide, a nucleophilic amine, and an electron-withdrawing methyl ester—positions it as an exceptionally versatile precursor for a new generation of functional materials. The key to its utility lies in the orthogonal reactivity of its functional groups: the carbon-iodine bond is a prime substrate for palladium-catalyzed cross-coupling reactions, while the amino group serves as a classical building block for polymerization, particularly in the formation of high-performance polymers like polyimides.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the projected applications of this compound. We will delve into its core reactivity, provide detailed, field-proven protocols for its derivatization, and present application notes for its use in synthesizing conjugated polymers, functionalized polyimides, and as a precursor for bespoke metal-organic frameworks (MOFs).
Physicochemical Properties and Safety Data
A foundational understanding of a compound's properties is critical for its effective use in any synthetic protocol. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [2] |
| Appearance | Solid (predicted) | |
| CAS Number | 100709-51-3 | [1] |
| InChI Key | BWHMMDSRHFILLI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N)I | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [2] |
Part 1: The Aryl-Iodide Moiety - A Gateway for Carbon-Carbon Bond Formation
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3] This high reactivity, stemming from its lower bond dissociation energy, allows for milder reaction conditions and lower catalyst loadings compared to its bromo- or chloro-analogues. This makes this compound an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the precise installation of new carbon-based functionalities.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are common motifs in organic electronic materials and pharmaceutical compounds.[4] The protocol below details a generalized procedure for coupling this compound with an arylboronic acid.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 4-amino-2-iodobenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura cross-coupling reaction for a particularly challenging substrate: Methyl 4-amino-2-iodobenzoate . The unique electronic and steric properties of this molecule—an electron-donating amine and a sterically hindered ortho-iodo group—necessitate a carefully considered approach to achieve high yields and purity. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide using a palladium catalyst.[1][2] The process is governed by a well-defined catalytic cycle, which is crucial to understand for effective troubleshooting.
The cycle involves three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide. This is often the rate-determining step.[1]
-
Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the organoboron species.[3][4]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter when working with this compound.
Q1: My reaction yield is very low or fails completely. What are the first things I should check?
A1: Before delving into complex optimization, always verify the fundamentals. Low yields can often be traced back to basic setup and reagent issues.[5]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction. Any oxygen ingress can oxidize and deactivate the catalyst, often seen as the formation of palladium black.[6]
-
Reagent Purity & Stability:
-
Boronic Acid/Ester: These can degrade over time, especially if exposed to moisture. Protodeboronation (replacement of the boron group with hydrogen) is a common side reaction.[5] Using fresh, high-purity boronic acid is critical. For particularly sensitive partners, consider using more stable boronic esters like pinacol esters.[7]
-
Solvent: Use anhydrous, degassed solvents. Water content can affect the base's efficacy and promote side reactions, while dissolved oxygen will kill the catalyst.[5]
-
Base: Ensure the base is pure and has been stored correctly. Some bases (e.g., K₃PO₄) can be hygroscopic.
-
-
Reaction Temperature: Confirm your heating apparatus is calibrated and providing a consistent temperature. Some sluggish couplings require higher temperatures to overcome activation barriers.[8]
Q2: I'm recovering significant amounts of unreacted this compound. What is the likely bottleneck?
A2: This strongly suggests a problem with the Oxidative Addition step. Your substrate has two features that make this step challenging:
-
Electron-Donating Group (EDG): The p-amino group is a powerful EDG, which increases the electron density of the aromatic ring. This strengthens the C-I bond, making it more difficult for the Pd(0) catalyst to insert.
-
Steric Hindrance: The o-iodo position is sterically crowded by the adjacent ester group, which can physically block the bulky palladium catalyst from approaching the C-I bond.
Troubleshooting Strategies:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[9] Modern, highly active catalyst systems are designed for these challenging substrates.
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition. Common high-boiling solvents for this include dioxane, toluene, or DMF.[8]
| Catalyst System | Ligand Type | Key Advantages for This Substrate | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | High activity for sterically hindered and electron-rich aryl halides. | 1-3 |
| Pd₂(dba)₃ / XPhos | Buchwald Phosphine | Excellent for challenging couplings; promotes fast oxidative addition. | 1-3 |
| PEPPSI™-IPr | NHC Precatalyst | Highly stable and active; resistant to catalyst decomposition. | 2-5 |
| Pd(PPh₃)₄ | Standard Phosphine | May work but often sluggish; a poor first choice for this substrate. | 3-5 |
Q3: The primary impurity is the homocoupled product of my boronic acid (Ar'-Ar'). How do I prevent this?
A3: Boronic acid homocoupling is typically caused by the presence of oxygen or an imbalance in the catalytic cycle rates.
Causality & Solutions:
-
Oxygen Contamination: As mentioned in Q1, oxygen can oxidize Pd(0) to Pd(II) species, which are known to promote the homocoupling of boronic acids.[7]
-
Solution: Implement rigorous degassing of your solvent and reaction mixture. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.[8] For maximum air exclusion, use the freeze-pump-thaw technique (3 cycles).
-
-
Slow Oxidative Addition: If oxidative addition is slow, the concentration of the boronic acid relative to the active palladium intermediate is high, which can favor side reactions.
-
Solution: Address the oxidative addition step as detailed in Q2. By accelerating the main catalytic cycle, you reduce the opportunity for side reactions to occur.
-
Q4: I'm observing a significant amount of Methyl 4-aminobenzoate (dehalogenated product). What is happening?
A4: You are observing protodehalogenation , a common side reaction where the iodine atom is replaced by hydrogen.[6][7] This occurs when the Ar-Pd(II)-I intermediate reacts with a proton source instead of undergoing transmetalation.
Causality & Solutions:
-
Proton Sources: The most common proton source is water, but alcohols or even trace acidic impurities can contribute.
-
Solution: Use anhydrous solvents and ensure your base is not overly hydrated. If using an aqueous base system, ensure the transmetalation step is fast enough to outcompete this side reaction.
-
-
Slow Transmetalation: If the boronic acid is not activated efficiently, the Ar-Pd(II)-I intermediate has a longer lifetime and is more likely to encounter a proton source.
-
Solution: Optimize the base and solvent system. A stronger, more soluble base can accelerate transmetalation. Potassium phosphate (K₃PO₄) is often more effective than sodium or potassium carbonate (Na₂CO₃, K₂CO₃) for difficult couplings because it is a stronger base and can better facilitate the formation of the active boronate species.[12]
-
Q5: Should I protect the free amine group on my substrate?
A5: This is a critical strategic decision. The lone pair on the nitrogen of the amino group can coordinate to the palladium center, potentially acting as a catalyst poison.
-
Option 1: No Protection (Recommended First Approach): Modern catalyst systems, particularly those with bulky phosphine ligands like the Buchwald-type, are often robust enough to tolerate unprotected anilines.[13] The steric bulk of the ligand can prevent the amine from strongly coordinating to the palladium center. This approach is more efficient as it avoids extra synthesis steps.
-
Option 2: Amine Protection: If you consistently get low yields with various modern catalysts, protecting the amine as a carbamate (e.g., Boc) or an amide (e.g., pivaloyl) can be effective. This removes the coordinating lone pair, simplifying the reaction. However, this adds protection and deprotection steps to your overall synthesis.
Recommended Experimental Protocol
This general protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be required for your specific boronic acid partner.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: To the stirring mixture, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Briefly purge the flask with argon again.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously overnight (12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Couplings of Methyl 4-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving Methyl 4-amino-2-iodobenzoate. This guide is designed to provide expert insights and practical solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile building block. As Senior Application Scientists, we understand that the unique electronic and steric profile of this substrate—possessing an electron-donating amino group, a sterically hindered ortho-iodide, and a methyl ester—can give rise to specific side reactions. This resource, presented in a question-and-answer format, aims to address these issues directly, explaining the underlying causality and offering robust troubleshooting strategies.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section focuses on common problems observed during the coupling reactions of this compound. Each issue is followed by its probable causes and detailed, step-by-step solutions.
Issue 1: Low or No Yield of the Desired Coupled Product
Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield in palladium-catalyzed cross-couplings of this compound often stems from the challenging nature of the substrate and suboptimal reaction conditions. The primary culprits are typically inefficient oxidative addition due to the electron-rich nature of the aryl iodide and steric hindrance, or catalyst deactivation.
Probable Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: The electron-donating amino group increases the electron density on the aromatic ring, making the C-I bond stronger and less susceptible to cleavage by the palladium(0) catalyst. The iodine's position ortho to the ester further adds steric bulk.
-
Solution: Employ a more reactive catalyst system. For Suzuki-Miyaura and Sonogashira couplings, consider using a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium(0) source such as Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are particularly effective for such challenging substrates. For Buchwald-Hartwig aminations, specialized ligands like Josiphos-type ligands can be beneficial.
-
-
Catalyst Inactivation: The amino group on the substrate can coordinate to the palladium center, potentially leading to catalyst inhibition. Additionally, trace oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Solution:
-
Ligand Selection: Utilize bulky ligands that can help prevent the substrate's amino group from strongly binding to the palladium.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles are highly recommended.
-
-
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step (in Suzuki) or for maintaining an appropriate reaction environment.
-
Solution:
-
Base Optimization: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is typically required.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial, but for substrates prone to hydrodehalogenation, anhydrous conditions are often better.
-
-
Issue 2: Significant Formation of a Dehalogenated Byproduct
Question: I am observing a significant amount of Methyl 4-aminobenzoate in my reaction mixture, indicating dehalogenation of my starting material. How can I suppress this side reaction?
Answer:
Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction, particularly with reactive aryl iodides like this compound.[1] This occurs through the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle.
Probable Causes & Step-by-Step Solutions:
-
Formation of Palladium-Hydride Species: Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water.
-
Solution:
-
Solvent Selection: Use aprotic solvents such as dioxane, toluene, or THF. Avoid alcohol-based solvents if dehalogenation is a major issue.
-
Base Selection: Strong alkoxide bases can sometimes be a source of hydrides. Consider using phosphate (K₃PO₄) or carbonate (Cs₂CO₃) bases.
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, if dehalogenation is prevalent, switch to strictly anhydrous conditions.
-
-
-
Slow Reductive Elimination of the Desired Product: If the final step of the desired catalytic cycle (reductive elimination) is slow, the intermediate palladium complex has more time to undergo side reactions like dehalogenation.
-
Solution: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) which are known to accelerate the reductive elimination step.
-
Issue 3: Observation of Homo-Coupled Products
Question: My reaction is producing a significant amount of homo-coupled byproducts (e.g., biphenyls from boronic acids in Suzuki, or diynes in Sonogashira). What causes this and how can I prevent it?
Answer:
Homo-coupling is another common side reaction that consumes starting materials and complicates purification. The mechanisms differ between Suzuki and Sonogashira reactions.
Probable Causes & Step-by-Step Solutions:
-
In Suzuki-Miyaura Couplings:
-
Oxygen-Mediated Homo-coupling: The presence of oxygen can promote the oxidative dimerization of the boronic acid.
-
Solution: Rigorously exclude oxygen from the reaction mixture by maintaining a strict inert atmosphere and using degassed reagents.
-
-
Palladium(II)-Catalyzed Homo-coupling: If using a Pd(II) precatalyst, its reduction to Pd(0) can be mediated by the boronic acid, leading to homo-coupling.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure the precatalyst is efficiently reduced by other means, for example, by the phosphine ligand.
-
-
-
In Sonogashira Couplings:
-
Copper-Catalyzed Alkyne Dimerization (Glaser Coupling): The copper(I) co-catalyst, while accelerating the desired reaction, is also the primary catalyst for the oxidative homo-coupling of the terminal alkyne.[2]
-
Solution:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[3][4][5][6] This often requires a slightly higher reaction temperature or a more active palladium catalyst/ligand system.
-
Minimize Copper Concentration: If a copper co-catalyst is necessary, use the lowest effective concentration (e.g., 1-2 mol%).
-
Strictly Anaerobic Conditions: Oxygen is a key component in the Glaser coupling mechanism, so rigorous exclusion of air is crucial.[2]
-
-
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the use of this compound in cross-coupling reactions.
Question 1: Can the amino group of this compound participate in side reactions?
Answer: Yes, the amino group can be a source of side reactions in several ways:
-
Catalyst Inhibition: As mentioned earlier, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially reducing its activity. The use of bulky ligands can mitigate this effect.
-
N-Arylation in Buchwald-Hartwig Couplings: If the intended reaction is a Buchwald-Hartwig amination with an external amine, there is a possibility of self-coupling or oligomerization where the amino group of one molecule of this compound reacts with the iodide of another. This is more likely at higher concentrations and temperatures. Using a more nucleophilic external amine in excess can help favor the desired reaction.
-
Reaction with the Base: A very strong base could potentially deprotonate the amino group, although this is less common with anilines compared to aliphatic amines.
Question 2: Is the methyl ester group stable under typical cross-coupling conditions?
Answer: The stability of the methyl ester is a valid concern, especially under basic conditions at elevated temperatures.
-
Hydrolysis: Strong bases like NaOH or KOH, especially in the presence of water and at high temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7][8]
-
Prevention:
-
Use milder bases like K₃PO₄ or Cs₂CO₃.
-
If a strong base is required, try to keep the reaction temperature as low as possible and the reaction time as short as possible.
-
Employ anhydrous conditions to minimize the presence of water, which is necessary for hydrolysis.
-
-
Question 3: How does the steric hindrance at the 2-position affect the reaction?
Answer: The iodine atom at the ortho position to the methyl ester group creates significant steric hindrance. This can slow down the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
-
Impact: Slower oxidative addition can allow competing side reactions, such as dehalogenation, to become more prominent.
-
Mitigation: The use of highly active catalyst systems with bulky, electron-rich ligands is crucial to overcome this steric barrier and promote the desired reaction pathway.[9][10]
III. Visualization & Protocols
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in cross-coupling reactions with this compound.
Caption: A workflow for troubleshooting coupling reactions.
Experimental Protocols
The following are starting-point protocols that can be adapted and optimized for your specific coupling partner.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling (Copper-Free) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | PPh₃ (4 mol%) |
| Base | K₃PO₄ (2.0 equiv.) | NaOt-Bu (1.5 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | DMF or Toluene |
| Temperature | 80-110 °C | 80-110 °C | 60-100 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Argon or Nitrogen |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF or toluene via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
IV. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry-A European Journal, 19(7), 2261-2265.
-
Chen, X., & Zhou, X. Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220.
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 10(12), 2791-2797.
-
Supposed mechanism for the copper-free Sonogashira reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline.... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Wu, X., et al. (2018). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 16(24), 4475-4479.
-
Wolfe, J. P., & Buck, E. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2695-2709.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Palladium-catalyzed direct synthesis of carbazoles via one-pot N-arylation and oxidative biaryl coupling. (2009). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Methyl ester hydrolysis. (n.d.). ChemSpider SyntheticPages. Retrieved from --INVALID-LINK--
-
Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5547-5559.
-
Mailig, M., et al. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051.
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2017). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4852.
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(16), 6628-6639.
-
Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(9), 2951-2956.
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Retrieved from --INVALID-LINK--
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Rottländer, M., & Knochel, P. (1998). Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. The Journal of Organic Chemistry, 63(21), 7575-7579.
-
Martin, C. S., & Hartwig, J. F. (2013). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Organometallics, 32(15), 4227-4237.
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792-2795.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2024). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2021). ScienceDirect. Retrieved from --INVALID-LINK--
-
One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. (2006). Chemical Communications. Retrieved from --INVALID-LINK--
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved from --INVALID-LINK--
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2009). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2018). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bristol.ac.uk [bristol.ac.uk]
Preventing deiodination of "Methyl 4-amino-2-iodobenzoate" during reactions
Welcome to the technical support center for "Methyl 4-amino-2-iodobenzoate." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge encountered during its use: unwanted deiodination. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve your reaction outcomes and ensure the integrity of your target molecules.
I. Frequently Asked Questions (FAQs) on Deiodination
This section addresses common questions regarding the stability and reactivity of this compound, with a focus on preventing the undesired loss of the iodine substituent.
Q1: My reaction with this compound is yielding a significant amount of the deiodinated byproduct, Methyl 4-aminobenzoate. What is causing this?
A1: Deiodination, or more broadly, hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides.[1] This is particularly true for electron-rich aryl iodides like this compound. The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the aromatic ring, making the carbon-iodine bond more susceptible to cleavage.
Several factors can contribute to deiodination:
-
Reaction Temperature: Higher temperatures can promote the reductive cleavage of the C-I bond.[2]
-
Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the replacement of iodine with hydrogen. Common hydride sources include certain solvents (e.g., alcohols), bases (e.g., those containing residual moisture or formate impurities), or even the amine coupling partner itself.[3]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can facilitate deiodination.
-
Ligand Choice: The type of phosphine ligand used can significantly influence the rate of reductive elimination versus deiodination.
-
Light Sensitivity: Electron-rich aryl iodides can sometimes be sensitive to light, which can induce radical-mediated deiodination.[2]
Q2: How does the position of the amino and iodo groups on the benzene ring of this compound affect its susceptibility to deiodination?
A2: The ortho-iodo and para-amino substitution pattern in this compound presents a unique electronic and steric environment. The electron-donating amino group at the para position significantly increases the electron density at the ortho and para positions, including the carbon bearing the iodine atom. This increased electron density can weaken the carbon-iodine bond, making it more prone to oxidative addition to the palladium catalyst, but also more susceptible to side reactions like deiodination. The steric bulk of the ortho-iodo group can also influence the coordination of the substrate to the catalyst and the subsequent reaction pathway.
Q3: Are there any general precautions I should take when handling and storing this compound to prevent degradation?
A3: Yes, proper handling and storage are crucial. Given the potential for light and heat sensitivity, it is recommended to:
-
Store in a cool, dark place: Keep the compound in an amber vial or a container protected from light, and store it in a refrigerator or freezer.
-
Use under an inert atmosphere: When setting up reactions, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture, which can contribute to catalyst decomposition and side reactions.
-
Check purity before use: If the compound has been stored for an extended period, it is advisable to check its purity by techniques like NMR or LC-MS to ensure it has not undergone significant degradation.
II. Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting guides for common palladium-catalyzed cross-coupling reactions where deiodination of this compound can be a significant issue.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the basic conditions and elevated temperatures often employed can promote deiodination.
Problem: Significant formation of Methyl 4-aminobenzoate during the Suzuki coupling of this compound with a boronic acid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures accelerate the rate of deiodination. | Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. Modern catalyst systems are often efficient at lower temperatures.[4] |
| Choice of Base | Strong inorganic bases in the presence of water or other protic sources can generate hydrides, leading to deiodination. | Use a milder base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. The use of organic bases like DBU in combination with an inorganic base can sometimes be beneficial. |
| Palladium Catalyst/Ligand System | The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired coupling and undesired deiodination. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step of the catalytic cycle, outcompeting the deiodination pathway.[5] |
| Solvent Choice | Protic solvents like alcohols can act as hydride donors. | Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF. Ensure the solvents are thoroughly degassed to remove oxygen. |
| Presence of Water | Water can react with the base to generate hydroxide ions, which can facilitate deiodination. | Use anhydrous reagents and solvents. If an aqueous base is required, use degassed water and minimize its amount. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and anhydrous K₃PO₄ (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed, anhydrous 1,4-dioxane.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. The presence of a copper co-catalyst and an amine base can create conditions conducive to deiodination.
Problem: Formation of Methyl 4-aminobenzoate and alkyne homocoupling (Glaser coupling) in a Sonogashira reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Presence | Oxygen promotes the homocoupling of the alkyne (Glaser coupling) and can also lead to catalyst decomposition, which may indirectly favor deiodination. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6] |
| Copper Co-catalyst | While often necessary, the copper(I) co-catalyst can sometimes contribute to side reactions. | Consider running the reaction under copper-free conditions. Several efficient copper-free Sonogashira protocols have been developed.[7] If copper is used, minimize its loading (e.g., 1-2 mol%). |
| Amine Base | The amine base, while essential for the reaction, can also act as a reducing agent, particularly at higher temperatures. | Use a less nucleophilic and sterically hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the amine is distilled and dry. |
| Ligand Choice | The choice of ligand affects the stability and activity of the palladium catalyst. | Bulky, electron-rich phosphine ligands can be beneficial in stabilizing the catalytic species and promoting the desired cross-coupling.[1] |
| High Temperature | As with other couplings, high temperatures can increase the rate of deiodination. | Attempt the reaction at room temperature or with gentle heating (40-50 °C). Aryl iodides are generally more reactive in Sonogashira couplings and may not require high temperatures.[7] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent such as THF or DMF.
-
Add a degassed amine base (e.g., TEA or DIPEA, 2.0-3.0 equiv.).
-
Stir the reaction at room temperature or with gentle heating (40 °C) and monitor by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. The strong bases used in this reaction can be a major contributor to deiodination.
Problem: Deiodination is the major side product in the Buchwald-Hartwig amination of this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strong Base | Strong bases like NaOtBu or LHMDS can promote deiodination, especially at elevated temperatures. | Use a weaker base such as K₃PO₄ or Cs₂CO₃. While the reaction may be slower, it can significantly reduce the amount of deiodination. |
| Ligand System | The choice of ligand is critical in Buchwald-Hartwig amination to favor C-N bond formation over dehalogenation. | Utilize specialized biarylphosphine ligands developed for this reaction, such as XPhos, SPhos, or BrettPhos. These ligands are designed to accelerate the reductive elimination step. |
| Reaction Temperature | High temperatures can favor the undesired deiodination pathway. | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start with moderate temperatures (e.g., 80-100 °C) and adjust as needed. |
| Amine Reactant | The amine itself can sometimes act as a hydride source. | Ensure the amine is pure and dry. The use of a slight excess of the amine is standard, but a large excess should be avoided. |
| Solvent | The solvent can influence the solubility of the base and the stability of the catalytic species. | Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used. Ensure they are well-degassed. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.).
-
Add a solution of this compound (1.0 equiv.) in anhydrous, degassed toluene or 1,4-dioxane.
-
Add the amine (1.1-1.2 equiv.).
-
Seal the vessel and heat the reaction to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
III. Visualizing the Problem: Deiodination in Catalytic Cycles
To better understand where deiodination occurs, it's helpful to visualize the catalytic cycle of a typical cross-coupling reaction. The following diagram illustrates the key steps and the point at which the undesired deiodination side reaction can compete with the productive pathway.
Figure 1. Competing pathways in a palladium-catalyzed cross-coupling reaction.
This diagram shows that after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting intermediate can either proceed through the desired transmetalation step or react with a hydride source to form a palladium-hydride species, which then reductively eliminates to give the deiodinated byproduct.
IV. Decision-Making Workflow for Troubleshooting Deiodination
When faced with a deiodination issue, a systematic approach to troubleshooting is most effective. The following workflow can guide your optimization process.
Figure 2. A stepwise guide to troubleshooting deiodination.
By systematically addressing each of these parameters, you can identify the key factors contributing to deiodination in your specific reaction and implement the most effective solutions.
V. References
-
Green Chemistry. (n.d.). Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction. RSC Publishing. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Retrieved from --INVALID-LINK--
-
Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl iodides and bromides.[a]. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
PubMed. (2020, November 18). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Thyroxine Deiodination by Naphthyl‐Based Iodothyronine Deiodinase Mimics and the Halogen Bonding Role: A D… [ouci.dntb.gov.ua]
Technical Support Center: Purification Strategies for Methyl 4-amino-2-iodobenzoate
Welcome to the technical support guide for the purification of Methyl 4-amino-2-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important chemical intermediate. Our focus is on providing practical, field-proven solutions grounded in chemical principles to help you achieve high purity and yield.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, practical problems you may encounter during the purification workflow in a direct question-and-answer format.
Question 1: My initial work-up failed to remove the acidic starting material, 4-amino-2-iodobenzoic acid. How can I effectively separate it from my desired methyl ester product?
Answer: This is a classic purification challenge that hinges on the differential acidity of the carboxylic acid starting material and the final ester product. The key is a liquid-liquid extraction using a mild base. The unreacted carboxylic acid is acidic and will be deprotonated by a base to form a water-soluble salt, while your desired methyl ester, which is not acidic, will remain in the organic layer.
A common mistake is using a base that is too strong, which could potentially hydrolyze your ester product. A saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient and safe.
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and invert it several times to mix the layers, making sure to vent frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate fully. The upper layer will be the organic phase containing your product, and the lower aqueous layer will contain the deprotonated carboxylic acid salt.
-
Wash: Drain the aqueous layer. For thorough removal, repeat the wash with fresh sodium bicarbonate solution (steps 2-4) one or two more times.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Question 2: During recrystallization, my product is "oiling out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" is a common frustration in recrystallization. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, often due to the presence of impurities that create a low-melting eutectic mixture. It can also be caused by the solution cooling too rapidly or by using a solvent in which the compound is excessively soluble.
Here are several strategies to promote proper crystal formation:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" crystal acts as a template for crystallization.[1]
-
-
Re-evaluate Your Solvent System: The issue may be the solvent itself. You may have too much solvent, or the solvent may be too good at dissolving your compound.
-
If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent to re-achieve saturation, then attempt to cool again.[1]
-
Consider a mixed-solvent system. For a compound like this with varied functional groups, a combination of a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is often effective. Common pairs include ethanol/water or hexanes/ethyl acetate.[2]
-
Question 3: My compound streaks badly on a silica gel TLC plate, making it impossible to monitor my column chromatography. What is the cause and solution?
Answer: Streaking of amines on silica gel is a very common problem. Silica gel is inherently acidic (due to Si-OH groups on its surface), while your compound's amino group is basic. This strong acid-base interaction causes some of the compound to bind irreversibly to the stationary phase, leading to tailing or streaking on the TLC plate and poor separation during column chromatography.
The solution is to neutralize these acidic sites by modifying your mobile phase. Adding a small amount of a basic additive, such as triethylamine (TEA) or ammonia, to your eluent will drastically improve the peak shape.
Workflow: Optimizing Chromatography for Amines
-
Initial TLC: Run a TLC of your crude material using a standard eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Observe for streaking.
-
Add Basic Modifier: Prepare a new eluent with the same solvent ratio but add ~0.5-1% triethylamine by volume.
-
Compare: Run a new TLC with the modified eluent. You should observe a well-defined, round spot with a higher Rf value and no streaking.
-
Column Chromatography: Use this modified eluent system for your preparative column chromatography to ensure clean separation and good recovery of your product.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify this compound?
A1: A multi-step approach is most robust. Start with an acidic or basic wash during the work-up to remove bulk impurities of a different chemical nature.[3] Follow this with either recrystallization or flash column chromatography. Recrystallization is often faster for removing minor impurities if a suitable solvent can be found. Column chromatography provides higher resolving power for separating compounds with similar polarities, such as isomers or byproducts from the iodination step.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The goal is to find a solvent system that gives your product an Rf (retention factor) of approximately 0.3-0.4 on a TLC plate, as this typically provides the best separation on a column. This compound is a moderately polar compound. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Starting Point: Begin with a mixture of 9:1 Hexanes:Ethyl Acetate.
-
Optimization: Gradually increase the proportion of ethyl acetate (e.g., 4:1, 3:1) until the desired Rf is achieved.
-
Remember: As discussed in the troubleshooting guide, always add 0.5-1% triethylamine to your eluent to prevent streaking.
Q3: What are some good starting solvents to screen for recrystallization?
A3: The ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Given the compound's structure, you should screen a range of solvents and solvent mixtures:
| Solvent/System | Rationale |
| Ethanol or Methanol | The polar alcohol can dissolve the amine and ester groups, especially when hot. |
| Isopropanol | Slightly less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate/Hexanes | A common mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point), then add a drop or two of ethyl acetate to clarify and allow to cool.[2] |
| Ethanol/Water | Another excellent mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the cloud point is reached. |
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of this compound.
Caption: Decision workflow for purifying this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 4-amino-2-iodobenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 4-amino-2-iodobenzoate (CAS No. 98546-30-6). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving high conversion rates is critical for project success. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reactions.
Troubleshooting Guide: Low Conversion & Yield Issues
This section addresses the most common problems encountered during reactions involving this compound. Each issue is presented in a question-and-answer format, detailing probable causes and offering concrete solutions.
Q1: My reaction shows low conversion or has stalled, even after extended reaction times. What's going wrong?
This is a frequent issue that can often be traced back to reaction conditions or reagent integrity. Let's break down the potential causes.
Possible Cause A: Sub-optimal Reaction Conditions The sterically hindered position of the iodine atom and the electronic effects of the amino and ester groups can make this substrate less reactive than simpler aryl iodides. Standard conditions may not be sufficient to drive the reaction to completion.
-
Insight & Solution: Many reactions with this substrate require elevated temperatures and prolonged reaction times to achieve high conversion. For instance, in certain multi-step syntheses, heating to 80°C for as long as 16 hours has been employed to ensure the reaction proceeds to completion.[1]
-
Actionable Step: Incrementally increase the reaction temperature in 10°C steps. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is proceeding but is slow, extend the reaction time.
-
Possible Cause B: Reagent & Substrate Quality this compound, while stable as a solid under ambient conditions, can be susceptible to degradation, particularly if impure.[2] Impurities in solvents, catalysts, or other reagents can also halt the reaction.
-
Insight & Solution: The quality of all reaction components is paramount.
-
Actionable Steps:
-
Verify Substrate Purity: Confirm the purity of your this compound via NMR or melting point analysis.
-
Use Anhydrous Solvents: For moisture-sensitive reactions like cross-couplings, always use freshly dried, degassed solvents.
-
Assess Catalyst/Reagent Activity: If using a palladium catalyst, ensure it has not been deactivated by oxidation. Use a freshly opened bottle or a trusted source.
-
-
Possible Cause C: Catalyst Deactivation (for Cross-Coupling Reactions) In popular reactions like Suzuki, Heck, or Sonogashira couplings, the free amino group (-NH₂) on the ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively poisoning the catalyst and leading to low conversion.
-
Insight & Solution: The lone pair of electrons on the nitrogen atom competes with the aryl iodide for a coordination site on the metal center.
-
Actionable Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
Choose a Different Ligand: Bulky, electron-rich phosphine ligands can sometimes favor the desired catalytic cycle over catalyst inhibition.
-
Protect the Amine: If other methods fail, consider protecting the amino group as a carbamate (e.g., Boc) or an amide. This removes the interfering lone pair from the equation. The protecting group can be removed in a subsequent step.
-
-
Q2: My analytical results (TLC/LC-MS) show good conversion, but my final isolated yield is very low. Where is my product going?
This frustrating scenario often points to product loss during the workup or purification stages.
Possible Cause: Degradation on Silica Gel This is the most likely culprit. Published studies have noted that related compounds can exhibit low stability on silica gel and alumina during the purification process, leading to significantly reduced yields.[2] The combination of the amino group and the electron-rich aromatic ring can make the molecule susceptible to oxidation or decomposition on acidic silica surfaces.
-
Insight & Solution: Standard flash column chromatography may be destroying your product. The solution is to use a passivated, or neutralized, stationary phase.
-
Actionable Step: Prepare a "passivated" silica gel column. This can be done by flushing the packed column with the chosen eluent system (e.g., Hexane/Ethyl Acetate) containing 1-2% triethylamine (Et₃N) before loading the crude product.[2] This neutralizes the acidic sites on the silica, preventing product degradation.
-
Experimental Protocol: Purification of Reaction Products Using Passivated Silica Gel
-
Column Packing: Dry or slurry pack a silica gel column of appropriate size for your crude material scale.
-
Pre-Elution/Passivation: Before loading your sample, flush the column with at least 2-3 column volumes of your starting eluent mixture (e.g., 95:5 Hexane/Ethyl Acetate) that has been supplemented with 1% v/v triethylamine.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the column.
-
Elution: Run the chromatography as usual, maintaining the 1% triethylamine concentration in your mobile phase throughout the gradient.
-
Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and can typically be removed under high vacuum.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry place, away from light. While it is generally stable in solid form, proper storage minimizes the risk of gradual degradation.[2]
-
-
Q: I am synthesizing this compound myself from methyl 4-aminobenzoate and am getting a messy reaction with low yields. What am I doing wrong?
-
A: A common pitfall during the iodination of methyl 4-aminobenzoate is double iodination . To achieve high yields of the desired mono-iodinated product, the reaction must be carefully controlled and quenched properly. A documented procedure involves quenching the reaction mixture with a sodium thiosulfate (Na₂S₂O₃) solution before the workup to destroy any excess iodinating agent, which prevents the formation of di-iodo species and leads to yields as high as 85%.[2]
-
-
Q: Is this compound particularly sensitive to air or moisture?
-
A: While not exceptionally sensitive, like many organic reagents, it is best handled under reasonably anhydrous conditions, especially when used in transition-metal-catalyzed reactions. The amino group can slowly oxidize over time if exposed to air and light for prolonged periods.
-
Visualization of Workflows
To further clarify the troubleshooting process, the following diagrams illustrate key decision-making workflows.
Troubleshooting Low Conversion Rates
Caption: A logical workflow for diagnosing the root cause of low reaction conversion.
Optimized Purification Workflow
Caption: Workflow for purification, highlighting the critical passivation step to prevent product degradation.
Summary of Key Parameters
For a typical palladium-catalyzed cross-coupling reaction, consider the following parameters as a starting point for optimization.
| Parameter | Recommended Starting Point | Notes for Optimization |
| Temperature | 80 °C | Increase in 10°C increments up to solvent reflux. |
| Reaction Time | 12-16 hours | Monitor by TLC/LC-MS; extend if necessary.[1] |
| Solvent | Toluene, Dioxane, or DMF | Must be anhydrous and degassed. |
| Catalyst Loading | 2-5 mol% | Higher end may be needed to counter deactivation. |
| Purification | Passivated Silica Gel (1% Et₃N) | Critical for preventing yield loss during isolation.[2] |
References
Technical Support Center: Managing Homocoupling Byproducts with "Methyl 4-amino-2-iodobenzoate"
Welcome to the technical support center for managing homocoupling byproducts when working with Methyl 4-amino-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, preventative strategies, and a foundational understanding of the underlying chemical principles that lead to the formation of undesired homocoupled products.
Understanding the Challenge: The Propensity for Homocoupling
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, its structure presents a predisposition to forming symmetrical biaryl compounds through homocoupling, a reaction that can significantly reduce the yield of the desired cross-coupled product and complicate purification. This unwanted side reaction is primarily driven by the reactivity of the aryl iodide and can be exacerbated by the specific reaction conditions employed, especially in copper- and palladium-catalyzed systems.
The primary homocoupling byproduct of concern is the symmetrical dimer, dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate. Understanding the mechanisms that lead to its formation is the first step in effective mitigation.
Common Scenarios Leading to Homocoupling:
-
Ullmann-type Reactions: In copper-catalyzed systems, the Ullmann reaction is a classic method for forming biaryl compounds.[1][2] The mechanism involves the formation of an active copper(I) species that undergoes oxidative addition with the aryl iodide, ultimately leading to a reductive elimination step that forms the C-C bond of the dimer.[1][3] High temperatures, often exceeding 200°C, and stoichiometric amounts of copper are characteristic of traditional Ullmann couplings and can favor homocoupling.[1][4]
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira): In palladium-catalyzed cross-coupling reactions, homocoupling can occur through several pathways. The presence of oxygen can promote the oxidative dimerization of organometallic coupling partners (like boronic acids in Suzuki coupling or terminal alkynes in Sonogashira coupling).[5][6][7] Additionally, if the transmetalation step is slow, the concentration of the arylpalladium(II) intermediate increases, which can then participate in side reactions leading to homocoupling.[8]
-
Glaser Coupling in Sonogashira Reactions: A specific type of homocoupling, known as Glaser or Hay coupling, is prevalent in Sonogashira reactions.[5] This involves the copper-catalyzed oxidative dimerization of the terminal alkyne coupling partner, consuming it and reducing the yield of the desired hetero-coupled product.[5][9][10] The presence of oxygen is a primary driver for this side reaction.[5]
Troubleshooting Guide: A Q&A Approach
This section directly addresses common issues encountered by researchers and provides actionable solutions.
Q1: I am observing a significant amount of a high molecular weight byproduct in my Suzuki coupling reaction with this compound. How can I confirm it's the homocoupled dimer and what are the initial steps to address this?
A1: First, confirm the identity of the byproduct using analytical techniques such as LC-MS to check for the expected molecular weight of the dimer (dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate). NMR spectroscopy can also be used for structural confirmation.
Initial troubleshooting should focus on minimizing the impact of oxygen, which is a known culprit for promoting the homocoupling of boronic acids.[7][11]
-
Improve Degassing: Ensure your solvent and reaction mixture are rigorously degassed. Subsurface sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is more effective than simple freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source: Starting with a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂.[11]
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[11]
Q2: My Sonogashira reaction is plagued by the formation of a byproduct corresponding to the dimerization of my terminal alkyne. What are the most effective strategies to suppress this Glaser coupling?
A2: The formation of alkyne dimers in Sonogashira reactions is a classic example of Glaser-Hay homocoupling, which is primarily promoted by oxygen and the copper co-catalyst.[5][9][12]
-
Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen.[5] Ensure your reaction is performed under a rigorously inert atmosphere.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While the reaction may be slower, it completely eliminates the primary catalyst for alkyne dimerization.[9]
-
Use of a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) has been shown to significantly reduce alkyne homocoupling to as low as 2%.[13][14]
-
Minimize Copper Catalyst Concentration: If using a copper co-catalyst, use the lowest effective concentration. High concentrations of the copper catalyst can exacerbate the issue.[5]
Q3: In my copper-catalyzed C-N or C-O coupling (Ullmann-type) reaction, I am getting significant homocoupling of this compound. How can I favor the desired cross-coupling?
A3: Traditional Ullmann conditions are often harsh and can promote homocoupling.[4] Modern modifications to the Ullmann reaction offer milder conditions and better selectivity.
-
Ligand Addition: The addition of ligands such as diamines, amino alcohols, or diketones can make the copper catalyst more effective at lower temperatures and catalyst loadings, thereby disfavoring homocoupling.[15]
-
Lower Reaction Temperature: Explore lower reaction temperatures. While classic Ullmann reactions require high heat, ligand-assisted protocols can often proceed at temperatures below 150°C.
-
Choice of Copper Source: While traditional methods use copper powder, modern protocols often employ soluble copper(I) salts like CuI, which can be more active and selective.
Preventative Strategies and Best Practices
Proactive measures during experimental design can significantly reduce the likelihood of homocoupling.
Catalyst System Optimization
| Strategy | Rationale | Recommended For |
| Use of Bulky, Electron-Rich Ligands | These ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step in palladium-catalyzed cycles, outcompeting the pathways that lead to homocoupling.[8][16] They also promote the formation of stable monoligated palladium complexes.[17] | Suzuki, Buchwald-Hartwig |
| Employ Pre-activated Catalysts | Using Pd(0) sources or well-defined precatalysts can lead to more controlled initiation of the catalytic cycle and avoid side reactions that may occur during the in-situ reduction of Pd(II) salts.[18][19] | All Pd-catalyzed couplings |
| Consider Copper-Free Protocols | Eliminates the catalyst responsible for Glaser-Hay coupling.[9] | Sonogashira |
Reaction Parameter Control
-
Rigorous Inert Atmosphere: This is the most critical and universally applicable strategy to prevent oxygen-mediated homocoupling.[5][6]
-
Solvent Choice: Ensure the use of dry, degassed solvents. The purity of the solvent can significantly impact catalyst stability and side reactions.[18]
-
Base Selection: The choice of base can influence the rate of key steps in the catalytic cycle. For instance, in Suzuki couplings, weaker bases like carbonates or phosphates may be preferable if the substrate has base-sensitive functional groups.[19] The quality and particle size of inorganic bases can also impact reaction kinetics.[20]
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can maintain a low concentration of the reactive intermediate, thereby minimizing its dimerization.
Experimental Workflow: Minimizing Homocoupling in a Suzuki-Miyaura Coupling
This protocol outlines a robust procedure for a Suzuki-Miyaura coupling involving this compound, incorporating best practices to suppress homocoupling.
Objective: To couple this compound with an arylboronic acid while minimizing the formation of the homocoupled biaryl byproduct.
Protocol:
-
Reagent Preparation:
-
Ensure this compound is pure.
-
Use a high-quality arylboronic acid; if its purity is questionable, consider recrystallization.
-
Use an anhydrous, degassed solvent (e.g., dioxane/water mixture).
-
-
Reaction Setup under Inert Atmosphere:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent via cannula or syringe.
-
Sparge the resulting slurry with argon or nitrogen for an additional 30 minutes to ensure rigorous exclusion of oxygen.[6]
-
-
Catalyst Addition and Reaction:
-
In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup.
-
Analyze the crude product mixture by LC-MS and ¹H NMR to quantify the ratio of the desired product to the homocoupled byproduct.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling pathway versus the undesired homocoupling side reaction.
References
- 1. byjus.com [byjus.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
Impact of base selection on "Methyl 4-amino-2-iodobenzoate" reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving Methyl 4-amino-2-iodobenzoate . The unique substitution pattern of this molecule—an ortho-iodoaniline derivative with a methyl ester—presents specific challenges and opportunities in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This guide will help you navigate these complexities and optimize your reaction outcomes by focusing on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with this compound in cross-coupling reactions?
A1: Base selection is paramount due to the multifunctional nature of this compound. The chosen base must be strong enough to facilitate the desired catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so strong as to cause undesirable side reactions.[1] The key considerations are:
-
Ester Hydrolysis: Strong aqueous bases, particularly hydroxides like NaOH or KOH, can readily hydrolyze the methyl ester to the corresponding carboxylate. This can affect product solubility and purification.
-
Amino Group Interaction: The free amino group is itself basic and can interact with the palladium catalyst. While not always detrimental, it can influence the catalyst's electronic properties and ligation sphere. In some cases, unprotected amino groups can lead to catalyst poisoning.[2]
-
Deprotonation of Coupling Partners: In reactions like the Buchwald-Hartwig amination or Sonogashira coupling, the base is required to deprotonate the amine or terminal alkyne, respectively, to generate the active nucleophile.[3]
-
Chemoselectivity: In molecules with multiple acidic protons, the choice of base can influence which proton is removed, thus directing the course of the reaction.[4]
Q2: I am planning a Suzuki-Miyaura coupling with this compound. Which base should I start with?
A2: For the Suzuki-Miyaura coupling of this compound, a good starting point is to use a moderately strong inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1] These bases are generally effective at promoting the formation of the reactive boronate species from the boronic acid without being overly aggressive towards the methyl ester. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option, often used for more challenging couplings.[1] It's advisable to use an aqueous-organic solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O) to ensure the solubility of both the organic substrates and the inorganic base.[1]
Q3: Can I use a strong organic base like sodium tert-butoxide (NaOt-Bu) for a Buchwald-Hartwig amination with this substrate?
A3: While sodium tert-butoxide is a common and effective base for Buchwald-Hartwig aminations, it should be used with caution with this compound.[5] There is a significant risk of ester hydrolysis or transesterification, especially at elevated temperatures. A weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in combination with a suitable ligand (e.g., a biaryl phosphine like XPhos or SPhos) would be a more prudent starting point to minimize this side reaction. If NaOt-Bu is necessary for the amination of a particularly weak amine, running the reaction at a lower temperature for a longer time might mitigate ester cleavage.
Q4: What are the signs of catalyst poisoning when using this compound, and how can I prevent it?
A4: Catalyst poisoning by the amino group can manifest as a stalled or very sluggish reaction, with recovery of unreacted starting material.[2][6] The lone pair on the nitrogen can coordinate too strongly to the palladium center, inhibiting other steps in the catalytic cycle. To prevent this:
-
Use Bulky Ligands: Ligands with significant steric bulk, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can create a crowded environment around the palladium center, disfavoring strong coordination of the amino group.
-
Protect the Amine: If catalyst poisoning is a persistent issue, protecting the amino group as a carbamate (e.g., Boc) or an amide can be an effective strategy. However, this adds extra steps to the synthesis.
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts can sometimes be more robust and less susceptible to poisoning than catalysts generated in situ.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield, starting material recovered | 1. Ineffective base for the specific coupling reaction. 2. Catalyst poisoning by the amino group. 3. Reaction temperature is too low. | 1. Switch to a stronger or weaker base as appropriate for the reaction (see FAQs). For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider a switch from NaOt-Bu to K₃PO₄. 2. Use a bulkier phosphine ligand (e.g., XPhos, SPhos). Consider protecting the amino group if the problem persists. 3. Incrementally increase the reaction temperature by 10-20 °C. |
| Formation of 4-aminobenzoic acid as a major byproduct | 1. Hydrolysis of the methyl ester by a strong, aqueous base. | 1. Switch to a weaker, non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Use anhydrous conditions with a soluble base like Cs₂CO₃ if the reaction allows. 3. Minimize the amount of water in the reaction mixture. |
| Significant dehalogenation (formation of methyl 4-aminobenzoate) | 1. The reaction conditions favor a reductive dehalogenation pathway. This can be promoted by certain bases or impurities. | 1. Ensure all reagents and solvents are pure and the reaction is run under a strictly inert atmosphere. 2. Screen different ligands; sometimes a change in the ligand can suppress this side reaction. 3. A milder base may sometimes reduce the rate of dehalogenation. |
| Formation of symmetrical biaryl (homocoupling of the boronic acid) in Suzuki coupling | 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl iodide. | 1. Thoroughly degas all solvents and ensure a good inert atmosphere (argon or nitrogen) is maintained throughout the reaction. 2. Increase the reaction temperature to promote oxidative addition. 3. Consider a more electron-rich ligand to facilitate the oxidative addition step. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Factors in Base Selection
Caption: Decision pathway for base selection.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yielding reactions.
References
Technical Support Center: Solvent Effects in Cross-Coupling Reactions of Methyl 4-amino-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to challenges encountered during palladium-catalyzed cross-coupling reactions involving Methyl 4-amino-2-iodobenzoate. The unique electronic and steric properties of this substrate—possessing an electron-donating amine and an electron-withdrawing ester group ortho to the reactive C-I bond—present specific challenges where solvent choice is paramount for success. This resource explains the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): General Solvent Selection
Q1: Why is solvent selection so critical for the cross-coupling of this compound?
A1: The choice of solvent is a pivotal parameter in palladium-catalyzed cross-coupling for several reasons.[1][2] A cross-coupling reaction medium must accommodate a diverse range of components: a lipophilic aryl iodide, organometallic coupling partners, inorganic bases, and the palladium catalyst complex itself.[1] For a substrate like this compound, the solvent must:
-
Ensure Solubility: All reaction components, especially the starting material and the base, must be sufficiently soluble to participate in the reaction. Poor solubility is a common cause of reaction failure.
-
Stabilize Catalytic Species: The solvent can coordinate with the palladium center, influencing its stability, reactivity, and preventing the formation of inactive palladium black.[3]
-
Mediate Reactivity: The polarity of the solvent can dramatically affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5] For instance, polar aprotic solvents can stabilize charged intermediates and transition states, often accelerating the reaction.[4][5][6]
-
Influence Base Efficacy: The effectiveness of an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is highly dependent on its solubility and dissociation in the chosen solvent. Some reactions benefit from the addition of water to solubilize the base.[7]
Q2: What are the first-choice solvents I should consider for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura reactions, a mixture of a non-polar or moderately polar aprotic solvent with a small amount of water is often the most robust starting point.[3][7]
-
1,4-Dioxane/Water or Toluene/Water: These are classic choices. Dioxane and toluene are excellent at dissolving the aryl iodide and the boronic acid, while the addition of water (typically 5-10% by volume) is crucial for dissolving inorganic bases like carbonates or phosphates and facilitating the transmetalation step.[3][7]
-
Tetrahydrofuran (THF)/Water: THF is another common ethereal solvent. However, its lower boiling point (66 °C) may limit the reaction temperature, which can be a disadvantage if higher energy is needed to drive the reaction to completion.
-
N,N-Dimethylformamide (DMF): As a highly polar aprotic solvent, DMF is excellent for dissolving a wide range of reagents, including salts.[1] It can significantly accelerate reactions but may also promote side reactions if not used carefully. It is often a good choice for less reactive coupling partners.[4]
Q3: How does the choice of solvent differ for Sonogashira or Heck reactions with this substrate?
A3: The optimal solvent can differ based on the reaction type.
-
Sonogashira Coupling: This reaction traditionally uses a copper co-catalyst and an amine base, which often acts as the solvent or co-solvent (e.g., triethylamine, piperidine).[8] However, in modern copper-free protocols, polar aprotic solvents like DMF or acetonitrile (MeCN) are common choices to ensure solubility of all components.[9][10][11] Toluene can also be effective, particularly in phosphine-free systems.[9]
-
Heck Coupling: The Heck reaction is often performed in polar aprotic solvents like DMF, N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) . These solvents have high boiling points, allowing the elevated temperatures often required for the Heck reaction, and they effectively solubilize the inorganic bases and salts formed during the reaction.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common problems encountered during cross-coupling reactions with this compound, with a focus on solvent-related solutions.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted this compound even after extended reaction time. What should I do?
A: This is one of the most common issues and can often be traced back to solubility or insufficient reactivity.
Possible Causes & Solutions:
-
Poor Solubility of the Base: Inorganic bases like K₂CO₃ or K₃PO₄ have very low solubility in purely organic solvents like toluene or THF. If the base isn't dissolved, it cannot deprotonate the boronic acid (in Suzuki coupling) or perform its role effectively.
-
Low Reaction Temperature: The C-I bond in your substrate is highly reactive, but sluggish kinetics can still occur with challenging coupling partners.[12] The solvent's boiling point limits the maximum achievable temperature.
-
Solution: If you are using a low-boiling solvent like THF (66 °C), switch to a higher-boiling alternative such as 1,4-dioxane (101 °C), toluene (111 °C), or DMF (153 °C) to drive the reaction forward.
-
-
Catalyst Deactivation: The free amine group on your substrate can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, aggregation of the palladium catalyst into inactive palladium black is a common deactivation pathway.[13][14]
-
Solution: A change in solvent can sometimes mitigate this. Highly coordinating solvents like DMF can sometimes compete with the substrate's amine for binding sites on the palladium, keeping the catalyst active. Alternatively, non-polar solvents like toluene may favor the desired catalytic cycle over deactivation pathways in some systems.
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Side Products (Homocoupling, Dehalogenation)
Q: My desired product is forming, but I'm seeing significant amounts of homocoupled product from my coupling partner (e.g., biaryl from boronic acid) and/or dehalogenated starting material (Methyl 4-aminobenzoate). How can I suppress these side reactions?
A: These side reactions are often influenced by the solvent environment and its interaction with the catalytic cycle.
Possible Causes & Solutions:
-
Protodeborylation/Homocoupling (Suzuki): This occurs when the boronic acid reacts with water or itself instead of transmetalating to the palladium center. While some water is beneficial, too much can promote this side reaction.
-
Solution: Optimize the solvent/water ratio. Start with a 10:1 or 20:1 mixture of organic solvent to water and observe the effect. Using rigorously degassed solvents is critical, as oxygen can facilitate homocoupling. In some cases, switching to a completely anhydrous system with a soluble organic base (e.g., Et₃N) in a solvent like DMF or THF can be effective.
-
-
Dehalogenation (Hydrodehalogenation): The C-I bond is reduced to a C-H bond. This can happen if the reaction mixture contains a hydride source and the catalytic cycle is inefficient.
-
Solution: Solvents can sometimes be hydride sources, especially alcohols if used at high temperatures. Ensure your solvent is pure and not prone to decomposition. This side reaction is often more dependent on the base and ligand choice, but a solvent that promotes a rapid, efficient catalytic turnover will naturally suppress dehalogenation by ensuring the Ar-Pd(II)-I intermediate is consumed by the desired pathway. A switch from a non-polar (Toluene) to a polar aprotic (DMF) solvent can sometimes accelerate the desired coupling relative to the undesired reduction.
-
Solvent Property Comparison Table
The table below summarizes the properties of common solvents used in cross-coupling reactions to aid in selection and troubleshooting.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Type | Key Advantages | Common Issues |
| Toluene | 111 | 2.4 | Non-polar | High boiling point, low coordination. | Poor solubility for salts/bases. |
| 1,4-Dioxane | 101 | 2.2 | Moderately Polar | Good for Suzuki (with water), high BP. | Peroxide formation, safety concerns. |
| THF | 66 | 7.6 | Polar Aprotic | Good general solvent. | Low boiling point limits temperature. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Highly polar, good for Sonogashira. | Can coordinate strongly to Pd. |
| DMF | 153 | 36.7 | Polar Aprotic | Excellent solvating power for salts.[1] | High BP can be hard to remove, potential for side reactions. |
| Water | 100 | 80.1 | Polar Protic | Dissolves inorganic bases.[7] | Can promote hydrolysis/protodeborylation.[15] |
Illustrative Catalytic Cycle & Solvent Influence
The solvent influences nearly every step of the catalytic cycle. A simplified Suzuki-Miyaura cycle is shown below.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Key Solvent Roles in the Cycle:
-
Oxidative Addition: This is often the rate-determining step. The transition state can be highly polar, and polar aprotic solvents like DMF can stabilize this state, accelerating the reaction.[4][5]
-
Transmetalation: For Suzuki coupling, this step requires an activated boronate species. Solvents that can dissolve the inorganic base (often with the help of water) are crucial for this step to proceed efficiently.[7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the 1,4-dioxane and then the degassed water via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction should show the consumption of the starting material within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. books.lucp.net [books.lucp.net]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cetjournal.it [cetjournal.it]
- 12. benchchem.com [benchchem.com]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. quora.com [quora.com]
Technical Support Center: Reaction Monitoring for Methyl 4-amino-2-iodobenzoate
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Welcome to the technical support guide for monitoring reactions involving Methyl 4-amino-2-iodobenzoate . This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges you may encounter. The guidance provided is rooted in established scientific principles to ensure accuracy and reliability in your experimental work.
Introduction: Why Robust Reaction Monitoring is Crucial
This compound is a key building block in synthetic organic chemistry, often utilized in the synthesis of complex pharmaceutical intermediates. Its structure, containing an aromatic amine, an ester, and an iodine atom, presents unique challenges and opportunities for reaction monitoring. Accurate tracking of the consumption of this starting material and the formation of products is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final compound.
This guide will focus on two primary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed, quantitative analysis and confirmation of molecular identity.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for a quick "snapshot" of your reaction's progress.[1][2] It helps determine the presence of starting material, and the formation of products, and can give an early indication of any side reactions.[1][2]
Frequently Asked Questions (FAQs) - TLC
Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?
A1: A common starting point for many neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[2] For this compound, which has moderate polarity, a good initial ratio to try is 3:1 Hexanes:EtOAc . You can then adjust the ratio to achieve an optimal retention factor (Rf) for your starting material, ideally between 0.2 and 0.4.[3]
Q2: How do I calculate and interpret the Retention Factor (Rf) value?
A2: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] It is calculated using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar silica gel stationary phase.[1][5] Conversely, a higher Rf value suggests a less polar compound that travels further with the mobile phase.[6]
Q3: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
A3: Streaking can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause.[7][8][9][10] Try diluting your sample before spotting it.
-
Compound's Chemical Nature: The basicity of the aromatic amine in this compound can lead to strong interactions with the acidic silica gel, causing streaking.[7][11] Adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia to your mobile phase (e.g., 0.1-2%) can often resolve this issue.[3][8][11]
-
Inappropriate Solvent System: If the solvent is too polar, it may not effectively move the compound, leading to a streak.[9] Experiment with different solvent systems.
Q4: I can't see any spots on my TLC plate after running it. What should I do?
A4: This can happen for a few reasons:
-
Insufficient Concentration: Your sample may be too dilute.[8][9] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[8][9]
-
Lack of UV Activity: While this compound is UV active due to its aromatic ring, your product might not be. If you don't see a spot under a UV lamp, you may need to use a chemical stain.
-
Volatility: The compound may have evaporated from the plate.[8] This is less likely for this specific molecule but can be a factor with more volatile compounds.
TLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common TLC issues.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS provides a much higher level of detail than TLC, offering separation of complex mixtures with high resolution and mass information for structural confirmation.[12]
Frequently Asked Questions (FAQs) - LC-MS
Q1: What are the best initial LC-MS conditions for analyzing this compound?
A1: A good starting point would be a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: Start with a low percentage of B and ramp up to a high percentage over several minutes.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for compounds with basic amine groups as they readily accept a proton.[13][14][15]
Q2: My compound is showing poor peak shape (tailing or fronting) in the chromatogram. How can I improve it?
A2: Poor peak shape can be due to several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion.[16] Dilute your sample and re-inject.
-
Secondary Interactions: The basic amine can interact with residual silanols on the silica-based column, causing tailing. Using a mobile phase with a low pH (like 0.1% formic acid) helps to protonate the amine and minimize these interactions.[15]
-
Column Contamination: Buildup of contaminants on the column can degrade performance.[16] Flushing the column or using a guard column can help.
Q3: I am not getting a good signal for my compound in the mass spectrometer. What could be the issue?
A3: Low sensitivity can be a complex issue:
-
Incorrect Ionization Mode: While positive mode is a good starting point, it's worth trying negative mode as well, as some compounds ionize more efficiently in negative mode.[13]
-
Ion Suppression: Components of your reaction mixture or mobile phase can interfere with the ionization of your analyte.[17] Ensure you are using high-purity solvents and consider sample cleanup steps if your matrix is complex.
-
Suboptimal Source Parameters: The settings in the ESI source (e.g., capillary voltage, gas flow, temperature) may not be optimized for your compound.[18] A systematic optimization of these parameters can significantly improve the signal.
Q4: I see multiple peaks in my mass spectrum for a single compound (e.g., [M+H]+, [M+Na]+). What are these and how can I minimize them?
A4: These are known as adducts, where your molecule of interest associates with other ions present in the system.
-
[M+H]+: This is the protonated molecule and is typically the desired ion in positive mode ESI.
-
[M+Na]+ and [M+K]+: These are sodium and potassium adducts, which are common contaminants.[19] They can arise from glassware, solvents, or buffers.[19] Using high-purity solvents and plastic vials can help reduce these.[19]
-
Minimization: The formation of adducts can sometimes be suppressed by adjusting the mobile phase composition or source conditions.[20][21]
Q5: How does the iodine atom in this compound affect the mass spectrum?
A5: Iodine is monoisotopic, meaning it has only one naturally occurring stable isotope. Therefore, you will not see a characteristic isotopic pattern for iodine in the same way you would for chlorine (M and M+2 peaks in an approximate 3:1 ratio) or bromine (M and M+2 peaks in an approximate 1:1 ratio).[22] The presence of iodine will simply be reflected in the accurate mass of the ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, including the presence of the iodine atom.[23][24]
LC-MS Troubleshooting Workflow
Caption: A workflow for troubleshooting common LC-MS data issues.
Section 3: Key Experimental Parameters and Protocols
Table 1: Recommended Starting Parameters for Analysis
| Parameter | TLC | LC-MS |
| Stationary Phase | Silica Gel 60 F254 | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | 3:1 Hexanes:EtOAc (+ 0.1% Et3N if streaking) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Detection | UV light (254 nm), Iodine chamber, or chemical stain | ESI Positive Mode |
| Key Analyte Info | This compound MW: 277.06 g/mol [25]Formula: C8H8INO2[25][26] | Expected Ion [M+H]+ m/z: 277.9672 |
Protocol: Preparing a Sample for TLC Analysis
-
Sample Dilution: Using a glass capillary, take a small aliquot of the reaction mixture.
-
Dilution: Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate or dichloromethane). The goal is a final concentration that is not overly concentrated to avoid streaking.
-
Spotting: Use a clean capillary tube to spot the diluted sample onto the baseline of the TLC plate. Keep the spot as small as possible.
-
Co-spotting: It is good practice to co-spot the reaction mixture with the starting material to easily track its consumption.
-
Development: Place the TLC plate in a chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or with a chemical stain.
Protocol: Preparing a Sample for LC-MS Analysis
-
Quenching & Dilution: Take a small aliquot of the reaction mixture and quench the reaction if necessary (e.g., with a buffer or solvent).
-
Serial Dilution: Perform a serial dilution of the quenched sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). A typical dilution factor might be 1:1000 or higher, depending on the initial concentration.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Injection: Transfer the filtered sample to an appropriate autosampler vial for injection into the LC-MS system.
This guide provides a foundational framework for troubleshooting common issues encountered when monitoring reactions of this compound. Remember that each reaction is unique, and these guidelines should be adapted to your specific experimental conditions.
References
- 1. Home Page [chem.ualberta.ca]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. silicycle.com [silicycle.com]
- 4. byjus.com [byjus.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Khan Academy [khanacademy.org]
- 7. chembam.com [chembam.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. quora.com [quora.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nebiolab.com [nebiolab.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. zefsci.com [zefsci.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: A Senior Application Scientist's Guide to Methyl 4-amino-2-iodobenzoate vs. Methyl 4-amino-2-bromobenzoate
For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and ultimately, the time-to-market for novel therapeutics. In the realm of substituted anilines, both Methyl 4-amino-2-iodobenzoate and Methyl 4-amino-2-bromobenzoate are workhorse building blocks. This guide provides an in-depth, evidence-based comparison of their reactivity, empowering you to make informed decisions for your next synthetic endeavor.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these two reagents is the first step in appreciating their nuanced differences in reactivity.
| Property | This compound | Methyl 4-amino-2-bromobenzoate |
| Molecular Formula | C₈H₈INO₂ | C₈H₈BrNO₂ |
| Molecular Weight | 277.06 g/mol | 230.06 g/mol [1] |
| CAS Number | 144550-76-5[2] | 135484-83-2[1] |
| Appearance | Solid | Off-white powder |
| Melting Point | Not readily available | 77-79 °C |
The Heart of the Matter: Unraveling Reactivity in Cross-Coupling Reactions
The primary utility of these halogenated anilines lies in their application as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The fundamental difference in their reactivity is dictated by the strength of the carbon-halogen bond (C-X). The C-I bond is significantly weaker than the C-Br bond, a fact that has profound implications for the kinetics of these reactions.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
Ar-I > Ar-Br >> Ar-Cl
This trend is a direct consequence of the bond dissociation energies. The lower bond dissociation energy of the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycles of many cross-coupling reactions.
Head-to-Head in the Arena: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The enhanced reactivity of the iodo-substituted analog is particularly evident in this reaction.
Expected Outcome: In a competitive Suzuki-Miyaura coupling, this compound will react preferentially, allowing for milder reaction conditions (lower temperatures, shorter reaction times, and lower catalyst loadings) to achieve high yields. The bromo analog will likely require more forcing conditions to drive the reaction to completion.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of both substrates. Note the anticipated differences in reaction conditions.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: A Test of Olefin Vinylation
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, further exemplifies the reactivity chasm between our two substrates.[4] The oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step, and the weaker C-I bond of this compound leads to a faster reaction rate.
Expected Outcome: For the Heck coupling with an alkene like styrene, the iodo-substituted compound will likely provide higher yields in shorter reaction times and at lower temperatures compared to its bromo counterpart. Catalyst deactivation can be a concern in Heck reactions, and the higher reactivity of the iodo substrate may help to mitigate this by promoting a more efficient catalytic turnover.[5][6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] As with other palladium-catalyzed cross-couplings, the rate of oxidative addition is a key factor. Consequently, aryl iodides are generally more reactive substrates than aryl bromides.
Expected Outcome: In a Buchwald-Hartwig amination, for instance with aniline, this compound is expected to undergo coupling under milder conditions than Methyl 4-amino-2-bromobenzoate. This can be particularly advantageous when working with thermally sensitive substrates or when trying to minimize side reactions.
Catalytic Cycle of Cross-Coupling Reactions
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps where the nature of the halogen plays a crucial role.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Practical Considerations and Potential Pitfalls
While the higher reactivity of this compound is often advantageous, it is not without its potential downsides.
-
Cost and Availability: Aryl iodides are typically more expensive than their corresponding bromides. For large-scale syntheses, this cost difference can be a significant factor.
-
Stability: Aryl iodides can be more sensitive to light and may have a shorter shelf-life than aryl bromides.
-
Side Reactions: The higher reactivity of the C-I bond can sometimes lead to a greater propensity for side reactions, such as dehalogenation or homocoupling, if the reaction conditions are not carefully optimized.[8]
The Senior Application Scientist's Verdict
The choice between this compound and Methyl 4-amino-2-bromobenzoate is a strategic one that hinges on the specific goals of your synthesis.
-
Choose this compound when:
-
High reactivity is paramount to overcome challenging coupling partners.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
Shorter reaction times are a priority for high-throughput synthesis.
-
-
Choose Methyl 4-amino-2-bromobenzoate when:
-
Cost is a primary consideration, especially for large-scale production.
-
The coupling partners are sufficiently reactive, and more forcing conditions are tolerable.
-
Long-term storage and stability of the starting material are important.
-
By understanding the fundamental principles of reactivity and considering the practical aspects of your synthetic route, you can confidently select the optimal building block to accelerate your research and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Halobenzoates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—halobenzoates are ubiquitous building blocks. However, the seemingly subtle change of one halogen for another can have profound implications for reactivity and overall success.
This guide provides an in-depth comparative study of halobenzoates (iodo-, bromo-, chloro-, and fluorobenzoates) in key palladium-catalyzed reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern their reactivity, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Decisive Role of the Halogen: A Tale of Bond Strengths and Oxidative Addition
The remarkable utility of palladium catalysis lies in its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high precision. A typical catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The nature of the halogen on the benzoate substrate primarily influences the initial and often rate-determining step: oxidative addition .[2] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The ease of this process is inversely related to the C-X bond dissociation energy.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
This trend is a direct consequence of the decreasing strength of the carbon-halogen bond as one moves down the group. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition compared to the stronger C-Cl bond. Aryl fluorides are generally unreactive in standard cross-coupling reactions due to the exceptional strength of the C-F bond.
Caption: Relationship between halogen identity, C-X bond strength, and reactivity.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is one of the most widely used methods for the synthesis of biaryl compounds.[5] The following data, compiled from various sources, illustrates the comparative performance of methyl 4-halobenzoates in reaction with phenylboronic acid under typical Suzuki-Miyaura conditions.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Methyl 4-Halobenzoates with Phenylboronic Acid
| Halobenzoate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~95 | [6] |
| Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 | [7] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~85 | [8] |
| Methyl 4-fluorobenzoate | Not reported | - | - | - | - | No reaction | General knowledge |
Disclaimer: The data presented is a representative compilation from multiple sources and may not reflect a direct side-by-side comparison under identical conditions. However, it serves to illustrate the general reactivity trend.
As the data indicates, methyl 4-iodobenzoate provides a high yield in a relatively short reaction time with a standard palladium catalyst. The corresponding bromo- and chlorobenzoates require more specialized and electron-rich phosphine ligands (like SPhos and XPhos) and often longer reaction times or higher temperatures to achieve comparable yields.[9] These more sophisticated ligands are designed to facilitate the oxidative addition of the less reactive aryl chlorides and bromides.[10]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Bromobenzoate with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos. Then, add the degassed toluene and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of anilines and other arylamines.[11] Similar to the Suzuki-Miyaura coupling, the reactivity of halobenzoates in this transformation is governed by the ease of oxidative addition.
Table 2: Comparative Yields in the Buchwald-Hartwig Amination of Methyl 4-Halobenzoates with Aniline
| Halobenzoate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Methyl 4-iodobenzoate | Pd₂(dba)₃/BINAP (2 mol%) | NaOtBu | Toluene | 80 | 4 | ~92 | [12] |
| Methyl 4-bromobenzoate | Pd(OAc)₂/XPhos (2 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~88 | [13] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃/BrettPhos (2 mol%) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | ~80 | [14] |
| Methyl 4-fluorobenzoate | Not reported | - | - | - | - | No reaction | General knowledge |
Disclaimer: The data presented is a representative compilation from multiple sources and may not reflect a direct side-by-side comparison under identical conditions. However, it serves to illustrate the general reactivity trend.
The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. Iodo- and bromobenzoates are generally good substrates, while chlorobenzoates require more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to achieve high conversions.[15] The choice of base is also critical in these reactions, with strong, non-nucleophilic bases like sodium tert-butoxide, cesium carbonate, or potassium phosphate being commonly employed.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 4-Chlorobenzoate with Aniline
This protocol for a more challenging aryl chloride substrate highlights the need for a specialized catalyst system.
Materials:
-
Methyl 4-chlorobenzoate (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add methyl 4-chlorobenzoate, potassium phosphate, Pd₂(dba)₃, and BrettPhos to a Schlenk flask.
-
Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Reagent and Solvent Addition: Add aniline and the degassed tert-amyl alcohol via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Concluding Remarks: Strategic Selection of Halobenzoates
The choice of halobenzoate in a palladium-catalyzed cross-coupling reaction is a strategic decision that balances reactivity, cost, and availability.
-
Iodobenzoates: Offer the highest reactivity, allowing for milder reaction conditions and a broader range of catalyst systems. They are ideal for initial methodology development and when rapid, high-yielding conversions are paramount. However, they are generally the most expensive and least atom-economical of the halobenzoates.
-
Bromobenzoates: Represent a good compromise between reactivity and cost. They are widely available and generally provide good to excellent yields with appropriate catalyst systems.
-
Chlorobenzoates: Are the most cost-effective and readily available starting materials, making them highly attractive for large-scale synthesis. However, their lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, as well as potentially harsher reaction conditions.
-
Fluorobenzoates: Are typically unreactive in standard palladium-catalyzed cross-coupling reactions and are not suitable substrates for these transformations.
By understanding the fundamental principles of oxidative addition and the relative reactivities of the halobenzoates, researchers can strategically select the optimal starting material and catalyst system to achieve their synthetic goals efficiently and economically.
References
- 1. [PDF] Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base | Semantic Scholar [semanticscholar.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research.rug.nl [research.rug.nl]
A Comparative Spectroscopic Guide to the Reaction Products of Methyl 4-amino-2-iodobenzoate
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of reaction products derived from Methyl 4-amino-2-iodobenzoate, a versatile building block in organic synthesis. We will delve into the expected spectroscopic shifts and patterns resulting from three ubiquitous cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is designed to be a practical resource, offering not only theoretical explanations but also actionable experimental protocols and data interpretation insights.
Spectroscopic Profile of the Starting Material: this compound
Before embarking on the analysis of complex reaction mixtures, a thorough understanding of the starting material's spectroscopic characteristics is essential. This compound (C₈H₈INO₂) is a substituted aromatic compound with distinct features in its NMR, IR, and mass spectra.[1]
Key Spectroscopic Features of this compound:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl ester group. The substitution pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the ester carbonyl, the aromatic carbons (with the carbon bearing the iodine atom being significantly influenced by the heavy atom effect), and the methyl group of the ester.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-N and C-I bond vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Spectroscopic Technique | Key Features of this compound |
| ¹H NMR | Aromatic protons (3H, complex pattern), Amino protons (2H, broad singlet), Methyl protons (3H, singlet) |
| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (100-150 ppm), Methyl carbon (~52 ppm) |
| IR (cm⁻¹) | N-H stretch (3300-3500), C=O stretch (~1700), C-N stretch (~1300), C-I stretch (~500-600) |
| Mass Spec (m/z) | Molecular ion peak at ~277 g/mol |
Comparative Analysis of Reaction Products
The true power of spectroscopic analysis lies in its ability to elucidate the structural transformations that occur during a chemical reaction. The following sections will compare the expected spectroscopic outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, using this compound as the starting material.
Suzuki-Miyaura Coupling: Formation of a C-C Bond
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and a boronic acid, catalyzed by a palladium complex.[2][3] This reaction is fundamental in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and materials science.
Hypothetical Reaction: Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Expected Product: Methyl 4-amino-2-phenylbenzoate
Spectroscopic Transformation Highlights:
-
¹H NMR: The most significant change will be the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. The integration of the aromatic region will increase from 3H to 8H.
-
¹³C NMR: New peaks will appear in the aromatic region of the spectrum, corresponding to the carbons of the phenyl group. The signal for the carbon previously bonded to iodine will shift significantly upfield.
-
IR Spectroscopy: The C-I stretching vibration will disappear. The overall fingerprint region of the spectrum will change due to the new biaryl scaffold.
-
Mass Spectrometry: The molecular ion peak will shift to a higher m/z value, corresponding to the mass of the coupled product (e.g., for the phenyl-coupled product, the mass will increase by the mass of a phenyl group minus the mass of iodine).
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling and Analysis.
Buchwald-Hartwig Amination: Formation of a C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4][5][6][7] This reaction is invaluable for the synthesis of aryl amines, a common feature in many biologically active compounds.[8][9]
Hypothetical Reaction: Buchwald-Hartwig amination of this compound with morpholine.
Expected Product: Methyl 4-amino-2-(morpholino)benzoate
Spectroscopic Transformation Highlights:
-
¹H NMR: The appearance of new signals corresponding to the protons of the morpholine ring will be a key indicator of a successful reaction. These signals will typically appear in the aliphatic region of the spectrum. The broad singlet of the starting amine may be affected depending on the reaction conditions and the final product's structure.
-
¹³C NMR: New peaks corresponding to the carbons of the morpholine ring will be present. The signal for the aromatic carbon previously attached to iodine will shift.
-
IR Spectroscopy: The C-I stretching vibration will disappear. New C-N stretching vibrations corresponding to the tertiary amine will appear.
-
Mass Spectrometry: The molecular ion peak will increase by the mass of the morpholine group minus the mass of iodine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination and Analysis.
Sonogashira Coupling: Formation of a C-C Triple Bond
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction, co-catalyzed by palladium and copper, is a cornerstone for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.[13][14][15]
Hypothetical Reaction: Sonogashira coupling of this compound with phenylacetylene.
Expected Product: Methyl 4-amino-2-(phenylethynyl)benzoate
Spectroscopic Transformation Highlights:
-
¹H NMR: The most telling sign of a successful Sonogashira coupling is the disappearance of the terminal alkyne proton signal (if present in the starting alkyne) and the appearance of new signals for the aromatic protons of the coupled alkyne.
-
¹³C NMR: The appearance of two new signals in the range of 80-100 ppm, characteristic of the sp-hybridized carbons of the alkyne, is a definitive indicator of product formation.
-
IR Spectroscopy: A sharp, weak to medium intensity C≡C stretching vibration will appear in the region of 2100-2260 cm⁻¹. The C-I stretch will be absent.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the product formed by the coupling of the aryl iodide and the alkyne, with the loss of HI.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling and Analysis.
Summary of Comparative Spectroscopic Data
The following table provides a concise comparison of the key expected spectroscopic data for the starting material and the hypothetical reaction products.
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key IR Bands (cm⁻¹) | Expected m/z (M⁺) |
| This compound | Aromatic (3H), NH₂ (2H), OCH₃ (3H) | C=O, Aromatic C's, C-I, OCH₃ | 3300-3500 (N-H), ~1700 (C=O) | ~277 |
| Methyl 4-amino-2-phenylbenzoate (Suzuki) | Additional Aromatic (5H) | Additional Aromatic C's | No C-I stretch | ~227 |
| Methyl 4-amino-2-(morpholino)benzoate (Buchwald-Hartwig) | Morpholino protons (~3-4 ppm) | Morpholino carbons (~45, 67 ppm) | No C-I stretch, new C-N | ~236 |
| Methyl 4-amino-2-(phenylethynyl)benzoate (Sonogashira) | Additional Aromatic (5H) | Alkyne carbons (80-100 ppm) | ~2200 (C≡C), No C-I stretch | ~251 |
Conclusion
The spectroscopic analysis of reaction products is a critical skill for any research scientist. By understanding the fundamental principles of how different functional groups and structural motifs manifest in various spectroscopic techniques, researchers can confidently and accurately characterize their newly synthesized compounds. This guide provides a framework for the comparative analysis of products derived from this compound, a versatile starting material. The principles and workflows outlined here can be readily adapted to a wide range of other substrates and reaction types, serving as a valuable tool in the modern chemistry laboratory.
References
- 1. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Methyl 4-amino-2-iodobenzoate Derivatives by NMR Spectroscopy
Introduction: The Critical Role of Structural Validation
In the landscape of drug discovery and development, aromatic compounds bearing multiple substituents serve as foundational scaffolds for a vast array of therapeutic agents. Methyl 4-amino-2-iodobenzoate is one such critical building block, offering multiple points for chemical modification. However, the synthesis of its derivatives presents a common challenge: the potential for generating regioisomers. Differentiating between, for example, a 2-iodo and a 3-iodo derivative is not a trivial matter and has profound implications for a molecule's biological activity and intellectual property.
This guide provides an in-depth, experience-driven framework for the unambiguous structural validation of this compound derivatives. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a systematic, multi-faceted Nuclear Magnetic Resonance (NMR) approach serves as a self-validating system for confirming molecular architecture. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and irrefutable structural characterization.
The NMR Fingerprint: Understanding Substituent Effects
The substitution pattern on the benzene ring is the primary determinant of its NMR spectrum. In our target scaffold, three distinct groups—an amine (-NH₂), an ester (-COOCH₃), and an iodine atom (-I)—exert predictable electronic effects that influence the chemical shifts of the aromatic protons and carbons.
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) is a powerful EDG through resonance.[1][2] It donates electron density to the aromatic ring, particularly at the ortho and para positions.[3][4] This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to appear at a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (EWGs): The methyl ester group (-COOCH₃) is an EWG, primarily through induction and resonance, pulling electron density from the ring.[1] This "deshielding" effect causes attached and nearby nuclei to experience a stronger magnetic field, shifting their signals to a higher chemical shift (downfield).
-
Halogen Effects: Iodine exhibits a dual nature. It is electron-withdrawing inductively but can be weakly electron-donating through resonance.[5] Its most significant impact in ¹³C NMR is the "heavy atom effect," where the carbon directly bonded to the iodine (the ipso-carbon) is shifted significantly upfield due to spin-orbit coupling.[6]
Understanding these fundamental principles is the first step in predicting the NMR spectrum of a given derivative and identifying discrepancies that might suggest an alternative isomeric structure.
A Validated Workflow for Structural Elucidation
Caption: General workflow for NMR-based structural confirmation.
Experimental Protocol 1: NMR Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample preparation. A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[7][8]
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H and routine ¹³C NMR. For less sensitive experiments or low-concentration samples, 20-30 mg may be necessary.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds as it solubilizes both polar and non-polar derivatives. Deuterated chloroform (CDCl₃) is also a common alternative.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.[7][10] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10][11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
In-Depth Spectral Analysis: A Case Study of this compound
Let's apply our workflow to the parent compound, this compound.
1D NMR: The First Look
¹H NMR Spectroscopy: The proton spectrum provides the initial overview of the molecular framework. For this 1,2,4-trisubstituted ring, we expect three distinct aromatic proton signals, one signal for the amine protons, and one for the methyl ester protons.
-
H-3: This proton is ortho to the strong electron-donating -NH₂ group and will be the most shielded (furthest upfield). It will appear as a doublet, split by H-5 (a small meta coupling, J ≈ 2-3 Hz).[3]
-
H-5: This proton is ortho to the -NH₂ group and meta to both the -I and -COOCH₃ groups. It will be split by H-6 (a larger ortho coupling, J ≈ 7-10 Hz) and H-3 (a smaller meta coupling).[3] It will therefore appear as a doublet of doublets (dd).
-
H-6: This proton is ortho to the electron-withdrawing -COOCH₃ group, making it the most deshielded aromatic proton (furthest downfield). It will appear as a doublet, split by H-5 (ortho coupling).
-
-NH₂: The amine protons typically appear as a broad singlet. Their chemical shift can vary depending on solvent and concentration.
-
-OCH₃: The methyl protons of the ester group will appear as a sharp singlet, typically around 3.8-3.9 ppm.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms as singlets. For this molecule, we expect 8 distinct signals: 6 for the aromatic ring, 1 for the methyl ester, and 1 for the carbonyl carbon. The DEPT-135 experiment is invaluable here, as it will show CH and CH₃ carbons as positive signals, CH₂ as negative signals, and quaternary carbons (including the carbonyl) will be absent. This confirms the presence of three CH groups in the aromatic region.
Comparative Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR data based on known substituent effects and data from similar compounds.[12][13][14] This table serves as a reference against which experimental data can be compared.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 (-C-I) | - | - | ~95-105 (ipso-C, shielded) | Absent |
| 2 (-C-COOCH₃) | - | - | ~130-135 | Absent |
| 3 | ~6.7-6.9 | d, Jmeta ≈ 2.5 | ~110-115 | Positive |
| 4 (-C-NH₂) | - | - | ~150-155 (deshielded) | Absent |
| 5 | ~6.5-6.7 | dd, Jortho ≈ 8.5, Jmeta ≈ 2.5 | ~115-120 | Positive |
| 6 | ~7.7-7.9 | d, Jortho ≈ 8.5 | ~135-140 | Positive |
| -COOCH₃ | - | - | ~165-170 (Carbonyl) | Absent |
| -COOCH₃ | ~3.8-3.9 | s | ~51-53 (Methyl) | Positive |
| -NH₂ | ~5.5-6.5 (broad) | s | - | - |
Note: Chemical shifts are predictions in DMSO-d₆ and may vary based on solvent and specific derivative.
2D NMR: Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR is required for irrefutable proof of the substitution pattern. It allows us to map the precise connectivity of the molecule.[15][16]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[17] For our target, we would expect a cross-peak between H-5 and H-6 (strong, ortho coupling) and a weaker cross-peak between H-3 and H-5 (meta coupling). This confirms the relative positions of the three aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[18][19] It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its already assigned proton. For example, the proton at ~7.8 ppm (H-6) will show a cross-peak to the carbon at ~138 ppm (C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over two to three bonds.[17][20] This technique allows us to connect the different parts of the molecule, especially through quaternary (non-protonated) carbons.
The following key HMBC correlations would provide definitive proof of the this compound structure:
Caption: Key HMBC correlations for structural validation.
-
-OCH₃ Protons to Carbonyl (C=O): A strong correlation from the methyl singlet (~3.8 ppm) to the carbonyl carbon (~167 ppm) confirms the methyl ester functionality.
-
-OCH₃ Protons to C-2: A correlation from the methyl singlet to the quaternary carbon C-2 links the ester group to the aromatic ring at that specific position.
-
H-6 to Carbonyl (C=O): A three-bond correlation from the most downfield aromatic proton (H-6) to the carbonyl carbon provides further evidence for the ortho relationship between H-6 and the ester group.
-
H-6 to C-2 and C-4: Correlations from H-6 to the quaternary carbons C-2 and C-4 place it between these two positions.
-
H-3 to C-1 and C-5: Correlations from the most upfield aromatic proton (H-3) to the ipso-carbon C-1 (attached to iodine) and the protonated carbon C-5 confirm its position.
The combination of these correlations creates a web of connectivity that is unique to the 1,2,4-substitution pattern, allowing for the confident exclusion of all other possible isomers.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for determining solution-state structure, it is prudent to understand its place among other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, isomer differentiation, quantification.[21][22] | Non-destructive, provides unparalleled structural detail in solution.[23][24] | Requires higher sample amounts than MS, can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely sensitive (sub-picogram), fast analysis. | Cannot differentiate between isomers (e.g., 2-iodo vs. 3-iodo), provides limited connectivity data.[25] |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides an unambiguous, definitive molecular structure. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution-state.[26] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, simple, requires minimal sample. | Provides no information on atomic connectivity or isomerism.[25] |
As the table illustrates, while techniques like MS are essential for confirming molecular weight, they are insufficient for validating the specific isomeric structure of a multi-substituted aromatic compound. NMR spectroscopy provides the necessary detail to resolve this ambiguity directly in the solution phase, which is most relevant to the compound's ultimate application.
Conclusion
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. organomation.com [organomation.com]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. sites.bu.edu [sites.bu.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. anuchem.weebly.com [anuchem.weebly.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsonline.com [ijpsonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of "Methyl 4-amino-2-iodobenzoate" Purity
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity Analysis for Pharmaceutical Intermediates
Methyl 4-amino-2-iodobenzoate is a substituted aromatic amine and benzoate ester, structural motifs common in active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the final drug substance's efficacy, safety, and stability. Regulatory bodies like the FDA and ICH require rigorous characterization and control of impurities.[1][2] Therefore, a robust, validated analytical method for purity determination is not merely a quality control check but a cornerstone of drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of moderately polar, non-volatile organic molecules like this compound, making it the primary focus of this guide.[2]
The Causality Behind Experimental Choices in RP-HPLC
A successful HPLC separation is built on a logical selection of parameters, each choice influencing the final resolution and reliability of the analysis.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC purity analysis of a pharmaceutical intermediate.
1. Column Selection: The Heart of the Separation
A C18 (octadecyl) silica-based column is the logical starting point. The non-polar C18 stationary phase provides excellent hydrophobic interactions with the aromatic ring of the analyte. Given the presence of the polar amino group, a column with good end-capping is recommended to minimize peak tailing caused by interactions with residual silanols on the silica surface. A standard dimension of 4.6 x 250 mm with 5 µm particles offers a good balance of efficiency and backpressure for standard HPLC systems.[3]
2. Mobile Phase: Driving the Selectivity
The mobile phase composition is critical for achieving separation. A gradient elution is typically preferred for impurity profiling to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively.
-
Aqueous Phase (A): A buffered solution is necessary to control the ionization state of the basic amino group. An acetate or phosphate buffer at a pH between 3 and 5 is ideal. At this pH, the amino group will be protonated, enhancing its polarity and ensuring consistent retention.
-
Organic Phase (B): Acetonitrile is an excellent choice due to its low viscosity and UV transparency. Methanol can be an alternative but may generate higher backpressure.
-
Gradient: A typical gradient might start at a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 90% B) over 20-30 minutes.
3. Detection: Visualizing the Analytes
The presence of the aromatic ring in this compound provides strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set at 254 nm is a standard and effective choice, as this wavelength is commonly used for aromatic compounds.[4] A DAD offers the advantage of collecting spectra across a range of wavelengths, which can help in peak identification and purity assessment.
Detailed Experimental Protocol: HPLC Purity of this compound
| Parameter | Condition |
| HPLC System | Standard system with quaternary pump, autosampler, column oven, and DAD. |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Acetic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | 20% B to 90% B over 25 minutes, hold at 90% B for 5 minutes, return to 20% B over 1 minute, equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | DAD, 254 nm. |
| Injection Volume | 10 µL. |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. |
| Standard Preparation | Prepare a reference standard of known purity at the same concentration. |
Self-Validating System: Trustworthiness of the Method
This protocol is designed to be self-validating. The use of a reference standard allows for the confirmation of the main peak's identity and for accurate quantification. A DAD enables peak purity analysis by comparing UV spectra across a single peak. Furthermore, running a blank (diluent) injection confirms the absence of system-related peaks. The resolution between the main peak and any impurities should be greater than 1.5 to ensure accurate quantification.
Comparative Analysis with Alternative Techniques
While HPLC is the benchmark, other techniques offer distinct advantages and disadvantages for the purity analysis of this compound.
Logical Comparison of Analytical Techniques
Caption: Relationship between HPLC and alternative analytical techniques for purity determination.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing columns with sub-2 µm particles. This results in significantly improved performance.[5]
-
Advantages:
-
Higher Resolution and Sensitivity: Sharper peaks allow for better separation of closely eluting impurities and detection of trace-level components.[6]
-
Faster Analysis Times: Run times can be reduced by a factor of 3-10 compared to traditional HPLC, significantly increasing throughput.[6]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make UPLC a more environmentally friendly and cost-effective option.
-
-
Disadvantages:
-
Higher System Pressure: Requires specialized instrumentation capable of handling pressures up to 15,000 psi.
-
Method Transfer: While principles are the same, direct transfer of an HPLC method may require optimization.
-
Performance Comparison: HPLC vs. UPLC (Hypothetical Data)
| Parameter | HPLC | UPLC |
| Run Time | ~35 minutes | ~5-7 minutes |
| Resolution | Good | Excellent |
| Peak Width | Broader | Sharper |
| Solvent Usage/Run | ~35 mL | ~5 mL |
| System Pressure | 1500-3000 psi | 8000-12000 psi |
For drug development, where thorough impurity profiling is critical, UPLC is often the superior choice if the instrumentation is available.[6][7]
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds.[8]
-
Advantages:
-
High Efficiency for Volatiles: Excellent for detecting residual solvents from the synthesis process (e.g., methanol, toluene).
-
Coupling with Mass Spectrometry (GC-MS): Provides definitive identification of unknown impurities.[1]
-
-
Disadvantages:
-
Analyte Volatility: this compound has a relatively high boiling point and may require derivatization to increase its volatility and thermal stability, which adds complexity to the sample preparation.[9]
-
Not Suitable for Non-Volatile Impurities: Cannot detect non-volatile starting materials or degradation products.
-
GC is best used as a complementary technique to HPLC for a complete impurity profile, specifically for identifying and quantifying residual solvents.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive planar chromatography technique.
-
Advantages:
-
High Throughput for Screening: Multiple samples can be analyzed simultaneously on a single plate.
-
Simple and Inexpensive: Requires minimal instrumentation.
-
Good for Reaction Monitoring: Often used in synthetic labs to quickly assess the progress of a reaction.
-
-
Disadvantages:
-
Lower Resolution and Sensitivity: Significantly less resolving power compared to HPLC or UPLC.
-
Primarily Qualitative: While semi-quantitative analysis is possible with a densitometer, it is less accurate and precise than HPLC.
-
Visualization: Requires the use of UV light or chemical staining reagents for visualization, as the separated spots are not directly detected.[5][6]
-
TLC is an excellent tool for rapid, qualitative screening but is not a substitute for HPLC for definitive purity determination in a regulatory environment.
Conclusion: An Integrated Approach to Purity Analysis
For the comprehensive purity analysis of This compound , a multi-faceted approach is recommended.
-
Primary Method: Reversed-phase HPLC (or UPLC for enhanced performance) stands as the most suitable and robust method for accurately quantifying the main component and separating potential non-volatile impurities, such as unreacted starting materials or isomeric byproducts.
-
Complementary Method (Volatiles): Headspace GC should be employed to quantify residual solvents used during synthesis and purification.
-
Screening Tool: TLC can be effectively used for in-process control during synthesis and for rapid preliminary screening of different batches.
By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. TLC stains [reachdevices.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
A Senior Application Scientist's Guide to Methyl 4-amino-2-iodobenzoate: A Comparative Benchmark for Advanced Synthesis
For the discerning researcher in drug discovery and complex molecule synthesis, the selection of a core building block is a decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of aromatic scaffolds, Methyl 4-amino-2-iodobenzoate stands out as a uniquely functionalized and highly reactive intermediate. Its strategic placement of an amino group, a methyl ester, and a reactive iodine atom on a benzene ring offers a trifecta of synthetic handles for intricate molecular construction.
This guide provides an in-depth, objective comparison of this compound against other commonly employed aromatic building blocks. We will move beyond simple catalog listings to dissect the causal relationships between structure and reactivity, supported by established experimental principles and protocols, to empower you with the data-driven insights needed for rational molecular design.
Physicochemical Profile: A Structural and Electronic Comparison
The utility of a building block begins with its intrinsic properties. The ortho-iodo and para-amino substitution pattern of this compound creates a specific electronic and steric environment that is key to its synthetic performance. Let's compare it with other relevant aminobenzoate derivatives.
Diagram 1: Structural Comparison of Key Aminobenzoate Building Blocks
Caption: Structures of the target compound and its common alternatives.
| Building Block | Molecular Weight ( g/mol ) | Key Synthetic Features & Considerations |
| This compound | 277.06[1] | High Reactivity: The C-I bond is the weakest carbon-halogen bond, making it exceptionally suited for rapid oxidative addition in cross-coupling reactions.[2][3] Steric Influence: The ortho-iodo group can provide steric hindrance that may influence reaction kinetics or product conformation. |
| Methyl 4-amino-2-chlorobenzoate | 185.61[4] | Lower Reactivity/Higher Stability: The C-Cl bond is significantly stronger, requiring more forcing conditions or specialized catalyst systems for activation. This can be advantageous for selective, sequential couplings. |
| Methyl 4-amino-3-iodobenzoate | 277.06[5][6] | Isomeric Difference: The iodine is meta to the ester and ortho to the amine. This altered electronic and steric environment can lead to different reactivity profiles and product isomers compared to the 2-iodo variant. |
| Methyl 4-aminobenzoate | 151.16[7][8] | Baseline/Control: Lacks a halogen handle for cross-coupling, primarily serving as a scaffold for amidation or ester hydrolysis. It acts as a useful baseline for evaluating the impact of halogenation. |
The primary advantage of the iodine substituent is its superior performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. This reactivity stems directly from the C-I bond dissociation energy, which is significantly lower than that of C-Br or C-Cl, facilitating the rate-determining oxidative addition step in many catalytic cycles.[2]
Performance Benchmark: Palladium-Catalyzed Cross-Coupling Reactions
We will now benchmark the performance of this compound in two of the most critical C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron species, is indispensable for constructing biaryl scaffolds prevalent in medicinal chemistry.[2]
Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.[3]
Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Relative Reactivity | Typical Yield Range | Causality & Experimental Insight |
| This compound | +++ (High) | 85-98% | The weak C-I bond ensures facile oxidative addition, often at lower temperatures and catalyst loadings compared to other halides. This minimizes side reactions and degradation of sensitive functional groups. |
| Methyl 4-amino-2-chlorobenzoate | + (Low) | 40-75% | The strong C-Cl bond requires more reactive catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times. This can be a limitation for complex, thermally sensitive substrates. |
This difference is not merely academic; it has profound practical implications. A reaction with this compound might proceed to completion in 2 hours at 80 °C, whereas its chloro-analog could require 12-24 hours at 110 °C with a more expensive and air-sensitive catalyst system.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another pillar of modern drug synthesis.[9] This reaction couples an aryl halide with a primary or secondary amine, a transformation that is often challenging using classical methods.[10]
Diagram 3: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key mechanistic steps of the Buchwald-Hartwig amination reaction.[10]
The reactivity trend for aryl halides in Buchwald-Hartwig amination mirrors that of the Suzuki coupling: I > Br > Cl > OTf.[11] Consequently, this compound again demonstrates superior performance, enabling milder reaction conditions and broader substrate scope, particularly with less nucleophilic amines.
Case Study: Synthesis of Pazopanib Intermediate
The true value of a building block is demonstrated in its application. This compound is a precursor to key intermediates in the synthesis of Pazopanib, an oral anti-cancer drug that inhibits angiogenesis.[12][13] A critical step involves a C-N coupling reaction where the high reactivity of an aryl iodide is beneficial.
Diagram 4: Simplified Workflow for a Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these comparisons, we provide the following detailed, self-validating experimental protocols.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry argon or nitrogen. This cycle should be repeated three times to ensure the removal of all oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe. The use of a degassed solvent is critical to prevent catalyst oxidation.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in the Suzuki protocol. The choice of ligand is crucial and often substrate-dependent; bulky, electron-rich ligands are typically required to facilitate reductive elimination.[11]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 6-18 hours, stirring vigorously.
-
Monitoring & Workup: Follow the monitoring and workup procedures as outlined for the Suzuki-Miyaura coupling.
Conclusion
While a multitude of building blocks are available to the modern synthetic chemist, this compound distinguishes itself through its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The inherent weakness of the carbon-iodine bond provides a significant kinetic advantage over its chloro- and bromo- counterparts, enabling milder reaction conditions, shorter reaction times, and often higher yields. This makes it an authoritative choice for complex synthetic routes where efficiency and functional group tolerance are paramount. By understanding the fundamental principles of reactivity and applying robust, validated protocols, researchers can fully leverage the power of this versatile intermediate to accelerate the development of novel therapeutics and advanced materials.
References
- 1. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-アミノ-3-ヨード安息香酸メチル 95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. mdpi.com [mdpi.com]
- 13. medkoo.com [medkoo.com]
The Gold Standard and Beyond: A Comparative Guide to the Crystallographic Validation of Methyl 4-amino-2-iodobenzoate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the synthesis of novel therapeutics and functional materials, derivatives of Methyl 4-amino-2-iodobenzoate serve as versatile building blocks. Their utility, however, is fundamentally linked to a precise understanding of their atomic arrangement. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural validation, benchmarked against complementary spectroscopic techniques, using a case study of a recently synthesized this compound derivative.
Introduction: The Imperative of Structural Certainty
The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For derivatives of this compound, which are often intermediates in the synthesis of complex pharmaceutical agents, absolute structural confirmation is non-negotiable. An error in stereochemistry or connectivity can lead to inactive compounds or unforeseen toxicity. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCD) remains the unequivocal "gold standard," offering a high-resolution, three-dimensional map of the molecule.[1] This guide will explore the practical application of SCD for a this compound derivative and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive Evidence: Single-Crystal X-ray Diffraction (SCD)
X-ray crystallography provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the absolute configuration of a molecule.[1] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate a model of the electron density, and thus the atomic positions.[1]
Case Study: Crystal Structure of a Planar Blatter Radical Derivative of this compound
A recently synthesized planar Blatter radical, derivative 1O-c , incorporating the this compound scaffold, provides an excellent case study for the power of SCD. The structure of this complex heterocyclic system was unequivocally determined by single-crystal X-ray diffraction.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (Slow Evaporation):
-
Rationale: The slow evaporation method is a robust and widely used technique for growing high-quality single crystals of small organic molecules. By allowing the solvent to evaporate gradually, the solution becomes supersaturated at a controlled rate, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.
-
Procedure:
-
Prepare a nearly saturated solution of the purified derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/cyclohexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean, small vial.
-
Cover the vial with parafilm and puncture it with a fine needle. This allows for slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. Data Collection and Structure Refinement:
-
Rationale: A suitable single crystal is selected and mounted on a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and a more precise structural model.
-
Procedure:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K).
-
X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector.
-
The collected data are processed, and the crystal structure is solved using direct methods and refined to yield a final structural model.
-
Visualization of the Experimental Workflow
Caption: Workflow for X-ray crystallographic validation.
Quantitative Data from Crystallographic Analysis of Derivative 1O-c
The crystallographic data, typically deposited in a Crystallographic Information File (CIF), provides a wealth of quantitative information. For derivative 1O-c , the analysis revealed a triclinic crystal system with the P-1 space group.[1] Key structural parameters are summarized below.
| Parameter | Value | Significance |
| Crystal System | Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P-1 | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 9.12 Å, b = 10.34 Å, c = 12.56 Å | The dimensions of the fundamental repeating unit of the crystal. |
| Bond Lengths (Selected) | C-I: ~2.10 Å, C=O: ~1.21 Å, C-N: ~1.35-1.45 Å | Precise measurements of interatomic distances, confirming bonding. |
| Bond Angles (Selected) | O=C-O: ~125°, C-C-I: ~120° | Defines the geometry around individual atoms. |
| Torsion Angles | Varies | Describes the conformation of the molecule. |
Note: The values presented are illustrative and based on typical bond lengths and the data from the publication on derivative 1O-c.[1]
Complementary and Alternative Validation Techniques
While SCD provides the definitive solid-state structure, it is not always feasible to obtain suitable crystals. In such cases, and for corroboration, other analytical techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Comparative Analysis:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Principle | Diffraction of X-rays by a crystal lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field |
| Sample Phase | Solid (single crystal) | Liquid (solution) |
| Information | 3D atomic coordinates, bond lengths/angles, absolute configuration | Connectivity, relative stereochemistry, solution-state conformation |
| Strengths | Unambiguous 3D structure | Provides information on dynamic processes in solution |
| Limitations | Requires high-quality single crystals | Can be complex to interpret for large molecules, does not provide absolute configuration directly |
For a derivative of this compound, ¹H NMR would show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the benzene ring. ¹³C NMR would similarly provide evidence for the carbon framework.
Visualization of Logical Relationship
Caption: Interplay of analytical techniques for structural validation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
For a derivative of this compound, the mass spectrum would show a molecular ion peak corresponding to its calculated molecular weight. The isotopic pattern of this peak would be characteristic of the presence of an iodine atom. Fragmentation patterns could show the loss of the methyl ester group or other characteristic fragments, further corroborating the proposed structure.
Conclusion: An Integrated Approach to Structural Validation
The unequivocal structural elucidation of this compound derivatives is paramount for their application in research and development. Single-crystal X-ray diffraction stands as the ultimate arbiter, providing a high-fidelity, three-dimensional atomic map. The case of derivative 1O-c demonstrates the power of this technique in resolving complex molecular architectures.[1] However, a comprehensive validation strategy should integrate data from multiple techniques. NMR spectroscopy provides essential information about the molecule's structure and behavior in solution, while mass spectrometry confirms its molecular weight and elemental composition. By leveraging the strengths of each of these methods, researchers can achieve the highest level of confidence in their synthesized molecules, paving the way for successful downstream applications.
References
A Comparative Guide to Isotopic Labeling Strategies Using Methyl 4-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of isotopic labeling methodologies centered on the versatile precursor, Methyl 4-amino-2-iodobenzoate. We will explore its application in modern radiolabeling, particularly for Positron Emission Tomography (PET) imaging, and objectively compare its performance against alternative strategies. The narrative is grounded in mechanistic principles and supported by experimental data to inform precursor selection and methods development.
Introduction: The Strategic Role of this compound in Isotopic Labeling
Isotopic labeling is a foundational technique in drug development, allowing researchers to trace the metabolic fate and pharmacokinetic properties of novel chemical entities.[1][2] By replacing an atom in a molecule with one of its isotopes, we can monitor its journey through a biological system without altering its fundamental chemical properties.[1][3] For dynamic in-vivo imaging techniques like PET, this involves incorporating a short-lived positron-emitting radionuclide, such as fluorine-18 (¹⁸F, t½ ≈ 110 min) or carbon-11 (¹¹C, t½ ≈ 20 min), into a bioactive molecule.[4][5]
This compound is a particularly valuable scaffold for developing radiotracers due to its multiple functional groups, each offering a distinct handle for isotopic modification.
-
Aryl Iodide: The iodine atom is a prime site for introducing radiohalogens, most notably ¹⁸F, through transition-metal-mediated cross-coupling reactions.[6][7] It can also be a precursor for hypervalent iodonium salts, which are highly reactive intermediates for radiofluorination.[4]
-
Methyl Ester: The methyl group can be a target for labeling with carbon-11. This typically involves saponification to the corresponding carboxylic acid, followed by re-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[5][8]
-
Amino Group: The primary amine offers another potential site for ¹¹C-methylation.
This guide will dissect these strategies, providing a comparative analysis to guide your experimental design.
Caption: Potential isotopic labeling sites on this compound.
Radiofluorination via the Aryl Iodide: A Head-to-Head Comparison
The introduction of fluorine-18 is a cornerstone of PET tracer development due to its favorable half-life and low positron energy.[4] For an aryl iodide like this compound, two primary pathways exist: direct copper-mediated radiofluorination and a two-step approach via a diaryliodonium salt precursor.
Direct Copper-Mediated Radiofluorination
Seminal work has established that copper can mediate the fluorination of aryl iodides using a nucleophilic fluoride source like K¹⁸F.[6][7][9] The causality behind this choice lies in copper's ability to undergo oxidative addition to the Ar–I bond, forming a Cu(III) intermediate, which then facilitates the otherwise difficult C–F reductive elimination.[6] This method is attractive for its operational simplicity, converting the aryl iodide precursor in a single step.
Diaryliodonium Salt Precursors
An alternative, and often more efficient, strategy involves first converting the aryl iodide into a more reactive diaryliodonium salt.[4][10] These hypervalent iodine compounds feature a highly electrophilic aryl group, making them exceptionally susceptible to nucleophilic attack by [¹⁸F]fluoride.[4] This enhanced reactivity often permits radiofluorination under milder conditions and with higher radiochemical yields (RCY) compared to their aryl iodide counterparts, especially for electron-rich aromatic rings that are poor substrates for traditional nucleophilic aromatic substitution (SₙAr).[10]
Caption: Comparison of radiofluorination workflows.
Performance Comparison: Aryl Iodide vs. Diaryliodonium Salt
The choice between these two methods is a trade-off between precursor synthesis complexity and radiolabeling efficiency.
| Feature | Direct Cu-Mediated Fluorination (Aryl Iodide) | Diaryliodonium Salt Pathway | Rationale & Field Insights |
| Precursor Synthesis | Simple: The starting material is used directly. | Multi-step: Requires an additional synthetic step to create the salt. | The synthesis of iodonium salts can sometimes be low-yielding and incompatible with sensitive functional groups.[11] |
| Reaction Conditions | Often requires higher temperatures (≥140 °C) and specific ligands.[7] | Typically proceeds under milder conditions. | The high reactivity of iodonium salts lowers the activation energy for fluoride substitution.[4] |
| Radiochemical Yield (RCY) | Moderate to good, highly substrate-dependent. | Generally good to excellent. | Iodonium salts are "pre-activated," leading to more efficient and reliable ¹⁸F-incorporation. |
| Substrate Scope | Broad, but can be challenging for very electron-rich arenes. | Excellent, particularly for electron-rich and neutral arenes where SₙAr fails.[10] | This is the primary advantage of the iodonium salt approach for complex tracer development. |
| Molar Activity (Aₘ) | Can be high. | Can be very high. | Both methods use no-carrier-added [¹⁸F]fluoride, but the efficiency of the iodonium salt reaction often leads to higher Aₘ. |
Carbon-11 Labeling Strategies
Carbon-11 offers a different strategic advantage: since carbon is the backbone of all organic molecules, its substitution with ¹¹C is the most "biologically transparent" labeling method.[5] For this compound, the methyl ester is the most logical target.
The standard procedure involves a two-step sequence:
-
Demethylation: Saponification of the methyl ester to the corresponding carboxylic acid (4-amino-2-iodobenzoic acid). This creates the precursor for the radiolabeling step.
-
¹¹C-Methylation: The carboxylic acid precursor is then reacted with a high-activity ¹¹C-methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf), to reform the ester.[12][13]
Caption: Workflow for ¹¹C-labeling of the methyl ester group.
Comparison: ¹⁸F-Fluorination vs. ¹¹C-Methylation
| Feature | ¹⁸F-Fluorination (at C-2) | ¹¹C-Methylation (at Ester) | Strategic Considerations |
| Isotope Half-life | ~110 minutes | ~20 minutes | The longer half-life of ¹⁸F allows for more complex multi-step syntheses, longer imaging protocols, and distribution to satellite imaging centers.[4] |
| Synthetic Complexity | One-pot labeling from the precursor. | Requires precursor synthesis (demethylation) before the rapid radiolabeling step. | The short half-life of ¹¹C demands extremely fast, high-yield reactions, typically automated in a synthesis module.[8][14] |
| Label Position & Impact | C-F bond replaces a C-I bond. May alter lipophilicity and binding affinity. | ¹¹C replaces a stable ¹²C atom. No change in biological activity. | The "isotope effect" is negligible for ¹¹C, making it the gold standard for tracer studies where preserving the exact molecular structure is critical. |
| Precursor Availability | The parent compound is the precursor. | A demethylated analog must be synthesized and purified beforehand. | This adds an extra step to the overall project timeline but is standard practice in ¹¹C chemistry. |
Alternative Precursors for Radiofluorination
While aryl iodides and their corresponding iodonium salts are powerful precursors, other functional groups can also be leveraged for radiofluorination, with aryl boronic esters being a prominent alternative.
| Precursor Class | Mechanism | Advantages | Disadvantages |
| Aryl Iodides | Copper-Mediated Fluorination | Readily available starting materials; direct one-step process. | Can require harsh conditions; may give moderate yields.[7] |
| Diaryliodonium Salts | Nucleophilic Substitution | High reactivity, mild conditions, excellent for electron-rich systems.[4][10] | Multi-step precursor synthesis; potential for side products. |
| Aryl Boronic Esters | Copper-Mediated Fluorination (Chan-Lam type) | Good stability and functional group tolerance; well-established synthetic routes. | Labeling efficiency can be variable; requires copper catalysis. |
Experimental Protocols
The following protocols are representative workflows. Note: All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and safety protocols.
Protocol 1: Copper-Mediated Radiofluorination of this compound
Objective: To synthesize [¹⁸F]Methyl 4-amino-2-fluorobenzoate directly from the aryl iodide precursor.
-
[¹⁸F]Fluoride Processing: Trap aqueous [¹⁸F]fluoride (produced from a cyclotron) on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]KF/K₂₂₂ complex by heating under a stream of nitrogen to remove all traces of water. This step is critical for nucleophilicity.
-
Reaction Setup: To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of this compound (1-5 mg), a copper catalyst (e.g., Cu(OTf)₂), and a suitable ligand (e.g., a substituted pyridine) in a high-boiling point solvent like DMF or DMSO.
-
Heating: Seal the reaction vessel and heat at 140-160°C for 15-20 minutes.
-
Quenching & Purification: Cool the reaction vessel, quench the reaction with water, and inject the crude mixture onto a semi-preparative HPLC system to isolate the radiolabeled product from unreacted precursor and byproducts.
-
Formulation: Collect the product peak, remove the HPLC solvent under vacuum, and formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
Protocol 2: Synthesis and Radiofluorination of a Diaryliodonium Salt Precursor
Objective: A two-part protocol to first synthesize the precursor, then radiolabel it.
Part A: Synthesis of the Diaryliodonium Tosylate Salt
-
In a flask, dissolve this compound (1 eq.) and an electron-rich arene (e.g., mesitylene, 1.5 eq.) in dichloromethane (DCM).
-
Add [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) (1.1 eq.) and stir at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Evaporate the solvent and purify the resulting diaryliodonium tosylate salt by precipitation or column chromatography.
Part B: Radiofluorination
-
Prepare and dry the [¹⁸F]KF/K₂₂₂ complex as described in Protocol 1.
-
Add a solution of the diaryliodonium salt precursor (1-2 mg) in a suitable solvent (e.g., DMSO or acetonitrile) to the dried complex.
-
Heat the reaction vessel at 80-120°C for 10-15 minutes.
-
Purify and formulate the final product using HPLC as described in Protocol 1. The milder conditions and shorter reaction time are notable advantages.[4]
Conclusion and Recommendations
This compound serves as an excellent and versatile starting point for isotopic labeling studies. The optimal strategy depends entirely on the specific goals of the research.
-
For ¹⁸F-PET Tracer Development: The diaryliodonium salt pathway is highly recommended. While it requires an additional synthetic step, the payoff in terms of higher radiochemical yields, milder labeling conditions, and broader applicability to electron-rich systems provides a more robust and reliable radiolabeling outcome.[4][10] Direct copper-mediated fluorination remains a viable, simpler alternative for initial screening or for substrates where iodonium salt formation is problematic.[7][9]
-
For ¹¹C-PET Tracer Development: If preserving the exact molecular structure is paramount and the logistical constraints of a 20-minute half-life can be met, ¹¹C-methylation of the corresponding carboxylic acid is the superior choice. This approach guarantees that the resulting tracer is biologically indistinguishable from the parent compound.[5]
By understanding the causality behind these experimental choices and comparing the performance data, researchers can strategically select the most effective labeling method to accelerate their drug development and molecular imaging programs.
References
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. moravek.com [moravek.com]
- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 4. Hypervalent aryliodine compounds as precursors for radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US6749830B2 - Method for the synthesis of radiolabeled compounds - Google Patents [patents.google.com]
Safety Operating Guide
Methyl 4-amino-2-iodobenzoate proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-2-iodobenzoate
Introduction: Beyond the Benchtop
In the fast-paced environment of pharmaceutical research and chemical synthesis, the lifecycle of a reagent extends far beyond its use in an experiment. The final step—disposal—is a critical determinant of laboratory safety, environmental responsibility, and regulatory compliance. This compound (CAS No. 98546-30-6) is a halogenated aromatic amine, a class of compounds that demands meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical hazards and the regulatory framework governing chemical waste. Our objective is to empower researchers to manage this chemical's lifecycle with confidence and integrity.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's intrinsic hazards. This compound's structure incorporates three key functional groups, each contributing to its overall risk profile.
-
Aromatic Amine: Primary aromatic amines are a class of compounds known for potential health hazards. They can often be absorbed through the skin, and some have been identified as having carcinogenic or mutagenic properties.[1]
-
Iodinated Compound: The presence of a carbon-iodine bond classifies this as a halogenated organic compound.[2] Such compounds are often persistent in the environment and are subject to specific hazardous waste regulations due to the potential formation of toxic byproducts upon improper incineration.[3][4][5]
-
Benzoate Ester: This functional group influences its solubility and reactivity.
The Globally Harmonized System (GHS) classifications derived from safety data sheets (SDS) provide a standardized summary of these risks.
| Hazard Classification | GHS Hazard Statement | Rationale and Implications for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion is a primary exposure route. Waste must be securely contained to prevent accidental contact or environmental release. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause skin irritation.[6][7] This necessitates the use of appropriate gloves during handling and disposal, and mandates that all contaminated materials be treated as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation | The chemical poses a significant risk to the eyes.[6][7] Safety glasses or goggles are mandatory. Any materials used to clean spills could be heavily contaminated and require proper disposal. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the powder can irritate the respiratory system.[6][7] Handling should occur in a well-ventilated area or chemical fume hood, and waste containers must be kept sealed. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects (classification for similar iodinated aromatics) | While not explicitly listed for this specific CAS number in the initial search, related iodinated aromatics are known to be toxic to aquatic life.[8] It is a core principle of chemical safety to assume that related structures have similar environmental toxicities. Never dispose of this chemical down the drain. |
Part 2: The Disposal Protocol: A Step-by-Step Guide
Proper disposal is a systematic process that begins with preparation and ends with the formal handoff of waste to trained professionals.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Hand Protection: Wear nitrile gloves. Given that many aromatic amines can permeate common glove materials, consider double-gloving if handling larger quantities or for extended periods.[9]
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: If handling outside of a fume hood where dust may be generated, consult your institution's Environmental Health and Safety (EHS) office regarding the need for a NIOSH-approved respirator.
Step 2: Waste Segregation - The Most Critical Decision
The single most important step is placing the waste in the correct stream. This compound and materials contaminated with it must be disposed of as Halogenated Organic Waste .[2]
Do NOT mix with:
-
Non-Halogenated Waste: Mixing waste streams increases the volume of halogenated waste and complicates disposal, driving up costs and environmental impact.
-
Aqueous Waste: This chemical has low water solubility and is toxic to aquatic life.[8]
-
Strong Oxidizers or Acids: Mixing with incompatible chemicals can lead to dangerous reactions.
-
Sharps or General Laboratory Trash: This is a serious safety violation that endangers custodial staff and the environment.
Step 3: Containerization and Labeling
-
Select the Correct Container:
-
Solid Waste: For unused chemical, contaminated gloves, weigh boats, or paper towels, use a designated, sealable Halogenated Organic Solid Waste container. This is typically a plastic pail or a sturdy drum with a secure lid.
-
Liquid Waste: If the chemical is in solution (e.g., with dichloromethane, chloroform), it must be placed in a designated Halogenated Organic Liquid Waste container. This is typically a chemically-resistant plastic or glass carboy, often stored in secondary containment.
-
-
Label the Container Immediately: Use a hazardous waste tag provided by your institution's EHS department. The label must be filled out completely and accurately:
-
Full Chemical Name: this compound
-
CAS Number: 98546-30-6
-
Constituents: List all components, including solvents, and their approximate percentages.
-
Hazard Pictograms: Affix the appropriate GHS pictograms (e.g., Exclamation Mark for irritant, Health Hazard).
-
Your Name and Laboratory Information.
-
Step 4: Arrange for Final Disposal
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. Do not let waste accumulate for more than the period specified by your institutional and local regulations. Follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.[10]
Part 3: Disposal Decision Workflow
The following diagram illustrates the logical pathway for making disposal decisions for this compound and its associated waste.
Caption: Disposal workflow for this compound.
Part 4: Spill Management
In the event of a small spill, follow these immediate steps:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate the Area: Prevent others from entering.
-
Increase Ventilation: If safe to do so, ensure the fume hood is operating at maximum capacity.
-
Use Spill Kit: Wearing your full PPE, use a chemical spill kit with an absorbent appropriate for organic solids. Do not use combustible materials like paper towels for a large spill.
-
Clean-up: Gently sweep the absorbed material into a dustpan and place it in the Halogenated Organic Solid Waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), and place the cleaning materials into the same waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Conclusion
The responsible disposal of this compound is not an ancillary task but an integral part of the scientific process. By classifying it correctly as a halogenated organic waste, using proper PPE, and adhering to a systematic segregation and containerization protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete chemical lifecycle is a hallmark of a trustworthy and authoritative laboratory safety culture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uakron.edu [uakron.edu]
- 3. case.edu [case.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. This compound | 98546-30-6 [sigmaaldrich.com]
- 7. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-2-iodobenzoate
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 4-amino-2-iodobenzoate (CAS No. 98546-30-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring your safety protocols are robust, logical, and self-validating.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the hazard profile of this compound is the critical first step in defining the necessary protection. The molecule's structure—an aromatic amine and an iodinated compound—presents a multi-faceted risk profile that dictates our PPE strategy.
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
Causality of Hazards:
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential for skin absorption and can act as sensitizers. Studies on similar compounds demonstrate their ability to permeate standard glove materials, making glove selection and handling technique paramount.[3]
-
Iodinated Benzene Ring: The iodo- group increases the molecule's molecular weight and can influence its reactivity and toxicological profile. While the iodine is covalently bonded, thermal decomposition or certain chemical reactions could lead to the release of irritating and toxic gases, such as hydrogen iodide.[4]
-
Solid Form: As a solid or powder, the primary exposure risks are through inhalation of dust and direct contact with skin and eyes.[5][6] Accidental ingestion is also a significant risk.
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a comprehensive PPE ensemble is mandatory. This is not merely a suggestion but a required operational standard for handling this compound.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1][5] Therefore, eye protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times in the laboratory where this chemical is handled.[4][7]
-
Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution), a full-face shield must be worn in addition to chemical safety goggles.[8][9] Standard safety glasses with side shields do not provide adequate protection against splashes.[10]
Skin and Body Protection
The compound is a known skin irritant, and the aromatic amine structure necessitates robust skin protection to prevent dermal absorption.
-
Gloves: A dual-gloving strategy is recommended.
-
Inner Glove: A standard nitrile examination glove provides a base layer of protection.
-
Outer Glove: A heavier-duty nitrile or neoprene glove should be worn over the inner glove. This provides enhanced chemical resistance and mechanical protection. Always check manufacturer-specific glove compatibility charts for breakthrough times. Safety equipment suppliers can provide recommendations for the most protective materials.[11]
-
-
Laboratory Coat: A knee-length laboratory coat with long sleeves and snug-fitting cuffs is mandatory.[10] This protects street clothes and minimizes skin exposure from accidental spills.
-
Additional Protection: For tasks with a high risk of contamination, such as cleaning up spills or large-scale transfers, consider using disposable chemical-resistant coveralls.[8] Closed-toe shoes made of a non-porous material are required; canvas shoes are not permitted.[12]
Respiratory Protection
This compound may cause respiratory irritation, particularly if handled as a fine powder that can become airborne.[5]
-
Primary Engineering Control: All handling of this solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood.[7][13]
-
Secondary Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[5][7] For powdered solids, a full-face respirator with a combined P100 (particulate) and organic vapor cartridge is recommended to also protect the eyes.
PPE Selection and Qualification Table
This table summarizes the recommended PPE for handling this compound, providing a quick reference for laboratory personnel.
| Protection Area | Minimum Requirement | Best Practice / High-Risk Tasks | Relevant Standard |
| Eyes | Chemical Safety Goggles | Goggles and a full-face shield | OSHA 29 CFR 1910.133, EN166[4][7] |
| Hands | Single pair of nitrile gloves | Double-gloving (nitrile inner, neoprene/butyl outer) | ANSI/ISEA 105, EN 374 |
| Body | Knee-length lab coat, long pants, closed-toe shoes | Chemical-resistant apron or disposable coveralls | N/A |
| Respiratory | Work within a certified chemical fume hood | Air-purifying respirator with appropriate cartridges | NIOSH (US), EN 149 (EU)[7] |
Procedural Guide: From Lab Bench to Disposal
Adherence to procedure is as critical as the PPE itself. The following protocols provide a self-validating system to minimize exposure at every stage.
Pre-Operational Safety Checklist
-
Confirm the chemical fume hood has a current certification sticker and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.[4][7] Ensure the pathway is unobstructed.
-
Assemble all necessary PPE and inspect each item for damage (e.g., cracks in goggles, pinholes in gloves).
-
Prepare your designated waste containers for solid and liquid chemical waste.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: Don your second, heavier-duty pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
Respiratory Protection (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on your safety goggles, followed by a face shield if the task requires it.
Doffing (Taking Off) - The Critical Decontamination Sequence
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container.
-
Face Shield/Goggles: Remove face shield (if used), followed by goggles, touching only the straps. Place them in a designated area for cleaning.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Safe Handling Workflow
The following diagram outlines the critical control points for safely handling this compound.
Caption: Critical workflow for handling this compound.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[7]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill or Spill Outside Hood:
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety personnel immediately.
-
Prevent entry into the contaminated area.
-
Only personnel trained in hazardous waste operations and emergency response should clean up major spills.[11]
-
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and empty containers. Place these in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Compliance: All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[4][14]
Conclusion
The safe handling of this compound is achieved through a synergistic combination of engineering controls (fume hoods), appropriate PPE, and strict adherence to established protocols. By understanding the specific hazards posed by this chemical's structure, you can implement a safety plan that is not only compliant but also deeply rooted in scientific first principles. Treat this compound with the respect it requires, and you will ensure a safe and productive research environment.
References
- 1. This compound | 98546-30-6 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. epa.gov [epa.gov]
- 9. hsa.ie [hsa.ie]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nj.gov [nj.gov]
- 12. youtube.com [youtube.com]
- 13. Gas detectors and respiratory protection equipments I2 (iodine), CAS number 7553-56-2 [en.gazfinder.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
